Vinylboronic acid dibutyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibutoxy(ethenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKJEPJLCSCBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284808 | |
| Record name | Vinylboronic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-45-4 | |
| Record name | Dibutoxyvinylborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylboronic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl Vinylboronate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Vinylboronic acid dibutyl ester chemical properties and structure
An In-depth Technical Guide to Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols and safety information relevant to its use in laboratory and research settings.
Chemical Properties and Structure
This compound, also known as dibutyl vinylboronate, is an important reagent in organic synthesis, particularly in cross-coupling reactions.[1] It is a colorless to almost colorless clear liquid.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 6336-45-4[3] |
| Molecular Formula | C₁₀H₂₁BO₂[1][3] |
| Molecular Weight | 184.08 g/mol [3] |
| Density | 0.835 g/mL at 25 °C |
| Boiling Point | 35-40 °C at 0.1 atm[1] |
| Refractive Index | n20/D 1.4180[1] |
| Flash Point | 67.2 °C (153.0 °F) |
| Storage Temperature | 2-8°C[1] |
| Purity | Typically >94-97%[2] |
| Stabilizer | Often contains 2-3 wt. % phenothiazine to prevent polymerization |
Chemical Structure
The structure of this compound consists of a vinyl group and two butoxy groups attached to a central boron atom.
-
Linear Formula : H₂C=CHB(OCH₂CH₂CH₂CH₃)₂
-
SMILES String : CCCCOB(OCCCC)C=C
-
InChI Key : JQKJEPJLCSCBGW-UHFFFAOYSA-N
References
An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl Vinylboronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl vinylboronate is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of vinyl groups, particularly in Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis and characterization of dibutyl vinylboronate. Detailed experimental protocols for its preparation via the Grignard reaction are presented, alongside a thorough analysis of its spectroscopic and physical properties. This document is intended to be a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science who utilize vinylboronates in their synthetic endeavors.
Introduction
Vinylboronates are a versatile class of organoboron compounds that have found widespread application in modern organic synthesis. Their stability, tolerance of a wide range of functional groups, and predictable reactivity make them indispensable reagents. Dibutyl vinylboronate, in particular, offers a balance of reactivity and stability, with the butoxy groups providing good solubility in common organic solvents. Its primary utility lies in its role as a vinylating agent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, and vinyl halides or triflates.
Synthesis of Dibutyl Vinylboronate
The most common and practical method for the synthesis of dibutyl vinylboronate is the reaction of a vinyl Grignard reagent with tributyl borate. This method is generally high-yielding and can be performed with readily available starting materials.
Synthesis Workflow
Caption: Synthesis workflow for dibutyl vinylboronate.
Experimental Protocol
This protocol is based on established procedures for the synthesis of boronic esters from Grignard reagents and trialkyl borates.
Materials:
-
Vinyl bromide (CH₂=CHBr)
-
Magnesium turnings
-
Tributyl borate (B(OBu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Phenothiazine (stabilizer)
Procedure:
Step 1: Preparation of Vinylmagnesium Bromide
-
A dry, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.1 equivalents). The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
-
Anhydrous THF is added to the flask to just cover the magnesium turnings.
-
A solution of vinyl bromide (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.
-
A small portion of the vinyl bromide solution is added to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture and the appearance of bubbles. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of vinylmagnesium bromide is used directly in the next step.
Step 2: Reaction with Tributyl Borate
-
A separate dry, three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet is charged with a solution of tributyl borate (1.2 equivalents) in anhydrous THF.
-
The solution of tributyl borate is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared vinylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the cold tributyl borate solution, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
Step 3: Workup and Purification
-
The reaction is quenched by the slow, careful addition of 1 M aqueous HCl at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
A small amount of phenothiazine is added to the crude product to inhibit polymerization.
-
The crude dibutyl vinylboronate is purified by vacuum distillation to afford the final product as a colorless liquid.
Characterization
Physical and Chemical Properties
A summary of the key physical and chemical properties of dibutyl vinylboronate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁BO₂ | [1][2] |
| Molecular Weight | 184.08 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 35-40 °C at 0.1 atm | [1] |
| Density | 0.835 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4180 | [1] |
| Purity (GC) | >94.0% - 97% | [1][2] |
| Stabilizer | Typically contains 2-3 wt. % phenothiazine | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a key tool for confirming the structure of dibutyl vinylboronate. The spectrum exhibits characteristic signals for the vinyl protons and the butoxy groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8-6.2 | m | 1H | =CH- |
| ~ 5.4-5.7 | m | 2H | H₂C= |
| ~ 3.8 | t | 4H | -O-CH₂- |
| ~ 1.6 | m | 4H | -O-CH₂-CH₂- |
| ~ 1.4 | m | 4H | -CH₂-CH₃ |
| ~ 0.9 | t | 6H | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is based on typical values for similar compounds and available spectral information.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135-140 | =CH- |
| ~ 125-130 | H₂C= |
| ~ 64-66 | -O-CH₂- |
| ~ 35-37 | -O-CH₂-CH₂- |
| ~ 19-21 | -CH₂-CH₃ |
| ~ 13-15 | -CH₃ |
Note: This is a predicted spectrum based on the structure of dibutyl vinylboronate. Experimental data was not available in the searched literature.
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dibutyl vinylboronate is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 184 | [M]⁺ |
| 127 | [M - C₄H₉O]⁺ |
| 113 | [M - C₄H₉]⁺ |
| 83 | [M - C₄H₉O - C₂H₂]⁺ |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Note: This is a predicted fragmentation pattern. Experimental mass spectral data was not available in the searched literature.
3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of dibutyl vinylboronate will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch |
| ~ 2960, 2870 | Strong | C-H stretch (alkyl) |
| ~ 1630 | Medium | C=C stretch |
| ~ 1380 | Strong | B-O stretch |
| ~ 1140 | Strong | C-O stretch |
Note: These are expected characteristic peaks based on the functional groups present in dibutyl vinylboronate.
Applications in Synthesis
Dibutyl vinylboronate is a versatile reagent primarily used in Suzuki-Miyaura cross-coupling reactions to introduce a vinyl group onto an aromatic or vinylic substrate. This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical, agrochemical, and materials science industries.
Safety and Handling
Dibutyl vinylboronate is a flammable liquid and should be handled in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of dibutyl vinylboronate. The presented experimental protocol, based on the Grignard reaction, offers a reliable method for its preparation. The tabulated physical and spectroscopic data serve as a valuable reference for researchers. The versatility of dibutyl vinylboronate as a synthetic intermediate, particularly in cross-coupling reactions, underscores its importance in contemporary organic chemistry.
References
Spectroscopic Profile of Vinylboronic Acid Dibutyl Ester (CAS 6336-45-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Vinylboronic acid dibutyl ester (CAS 6336-45-4), a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for its acquisition.
Compound Identification
Chemical Name: this compound Synonyms: Dibutoxyvinylborane, Dibutyl B-ethenylboronate, Dibutyl vinylboronate[1][2] CAS Number: 6336-45-4[1][2] Molecular Formula: C₁₀H₂₁BO₂[1][2] Molecular Weight: 184.08 g/mol [1][2] Chemical Structure: H₂C=CHB(OCH₂CH₂CH₂CH₃)₂[1][2]
Spectroscopic Data Summary
While direct access to raw spectral data is not publicly available in comprehensive databases, the following tables summarize the expected and reported spectroscopic characteristics for this compound based on available information from chemical suppliers and related literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |
| ¹H | CDCl₃ | ~5.8 - 6.2 | Multiplet | Vinyl protons (=CH- and =CH₂) |
| ¹H | CDCl₃ | ~3.8 - 4.2 | Triplet | Methylene protons adjacent to oxygen (-O-CH₂-) |
| ¹H | CDCl₃ | ~1.3 - 1.7 | Multiplet | Methylene protons (-CH₂-CH₂-CH₃) |
| ¹H | CDCl₃ | ~0.9 | Triplet | Methyl protons (-CH₃) |
| ¹³C | CDCl₃ | ~130 - 140 | - | Vinyl carbons |
| ¹³C | CDCl₃ | ~60 - 70 | - | Methylene carbon adjacent to oxygen (-O-CH₂-) |
| ¹³C | CDCl₃ | ~30 - 40 | - | Methylene carbon (-O-CH₂-CH₂-) |
| ¹³C | CDCl₃ | ~18 - 22 | - | Methylene carbon (-CH₂-CH₃) |
| ¹³C | CDCl₃ | ~13 - 15 | - | Methyl carbon (-CH₃) |
Note: The carbon attached to boron may show a broad signal or be unobserved due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium | C-H stretch (vinyl) |
| ~2960 - 2850 | Strong | C-H stretch (alkyl) |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~1380 - 1320 | Strong | B-O stretch |
| ~1250 - 1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 184 | - | [M]⁺ (Molecular Ion) |
| 127 | - | [M - C₄H₉]⁺ |
| 113 | - | [M - OC₄H₉]⁺ |
| 57 | - | [C₄H₉]⁺ |
| 41 | - | [C₃H₅]⁺ |
Note: The fragmentation pattern is predicted based on the structure. Actual intensities would be determined experimentally.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹¹B NMR, a specific pulse sequence such as 'zgbs' may be employed to suppress background noise from the borosilicate glass of the NMR tube and probe.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using a neat liquid film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC). The resulting fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Experimental Workflow and Data Analysis
The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical sample like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between compound and spectroscopic techniques.
References
Physical properties of Vinylboronic acid dibutyl ester (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of dibutyl vinylboronate, also known as vinylboronic acid dibutyl ester. This compound is a vital reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its physical characteristics is essential for its proper handling, application, and the successful execution of synthetic protocols.
Core Physical Properties
The boiling point and density are critical parameters for the safe storage, handling, and use of dibutyl vinylboronate in various experimental setups. The following table summarizes the reported values for these properties.
| Physical Property | Value | Conditions |
| Boiling Point | 35-40 °C[1][2][3][4][5][6] | at 0.1 atm |
| 203.7 °C[7] | at 760 mmHg | |
| Density | 0.835 g/mL[1][2][3][4][5] | at 25 °C |
| 0.824 g/cm³[7] | Not specified |
Experimental Protocols for Property Determination
While specific experimental data for the determination of dibutyl vinylboronate's properties are not publicly detailed, standard methodologies for liquids are applicable. The following are generalized protocols for determining boiling point and density.
Boiling Point Determination (Capillary Method)
This method is suitable for small sample volumes and provides a sharp boiling point range.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with stirrer)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of dibutyl vinylboronate
Procedure:
-
A small amount of dibutyl vinylboronate is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) and heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Density Determination (Pycnometer or Graduated Cylinder Method)
This method relies on the direct measurement of the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (for high accuracy) or a graduated cylinder
-
Analytical balance
-
Thermometer
-
Sample of dibutyl vinylboronate
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[7][10]
-
The container is filled with a known volume of dibutyl vinylboronate. For a graduated cylinder, the volume is read directly from the markings, taking care to read the bottom of the meniscus.[11] A pycnometer is filled to its calibrated volume.
-
The mass of the container with the liquid is then measured.
-
The temperature of the liquid is recorded.[7]
-
The density is calculated by dividing the mass of the liquid (mass of container with liquid minus the mass of the empty container) by its volume.[12]
Application in Suzuki-Miyaura Coupling
Dibutyl vinylboronate is a key substrate in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds. The vinylboronate serves as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.
The reaction mechanism initiates with the oxidative addition of the organic halide to the palladium(0) catalyst.[3][4][13] This is followed by transmetalation, where the vinyl group from the boron atom is transferred to the palladium(II) complex. This step is typically facilitated by a base.[1][2] The cycle concludes with reductive elimination, which forms the final coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][13]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. embibe.com [embibe.com]
- 12. homesciencetools.com [homesciencetools.com]
- 13. byjus.com [byjus.com]
Stability and Storage of Vinylboronic Acid Dibutyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Properties and Storage Recommendations
Vinylboronic acid dibutyl ester is a combustible liquid that requires careful handling and storage to maintain its chemical integrity.[1] Commercial preparations are typically supplied with a purity of 94-97% and contain a polymerization inhibitor, such as phenothiazine, to prevent the vinyl moiety from undergoing spontaneous polymerization.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6336-45-4 | [1] |
| Molecular Formula | C₁₀H₂₁BO₂ | [1] |
| Molecular Weight | 184.08 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | TCI |
| Assay | 97% | [1] |
| Density | 0.835 g/mL at 25 °C | [1] |
| Boiling Point | 35-40 °C at 0.1 atm | [1] |
| Flash Point | 67.2 °C (153.0 °F) | [1] |
| Refractive Index | n20/D 1.4180 | [1] |
| Stabilizer | 2-3 wt. % phenothiazine (typical) | [1] |
To ensure the long-term stability and prevent degradation, the following storage conditions are imperative.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and potential for polymerization. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Store in an opaque or amber container | Protects against light-induced degradation or polymerization. |
| Moisture | Avoid contact with water and humid environments | Acyclic boronic esters are susceptible to hydrolysis. |
| Handling | Use in a well-ventilated area, away from ignition sources | The compound is a combustible liquid and can cause respiratory irritation. |
Key Stability Concerns and Degradation Pathways
The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, oxidation, thermal stress, and polymerization. Boronate esters are generally more stable and easier to handle for long-term storage compared to their corresponding boronic acids. However, acyclic boronic esters, such as the dibutyl ester, are known to be hydrolytically unstable.
Hydrolysis
The primary degradation pathway for this compound in the presence of water is hydrolysis. The boron-oxygen bonds are susceptible to cleavage, leading to the formation of butanol and vinylboronic acid. The latter can further dehydrate to form a cyclic trimer, vinylboroxine.
Caption: Proposed hydrolytic degradation pathway for this compound.
Oxidation
Organoboranes and boronic esters can undergo oxidation. For this compound, oxidation can potentially occur at the carbon-boron bond, which could lead to cleavage and the formation of various oxidation byproducts. The vinyl group itself can also be susceptible to oxidation.
References
Phenothiazine as a Stabilizer in Dibutyl Vinylboronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of phenothiazine as a stabilizer in dibutyl vinylboronate. Dibutyl vinylboronate is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its vinyl group makes it susceptible to unwanted polymerization, which can degrade the reagent and compromise reaction outcomes. The addition of a stabilizer is crucial for ensuring its shelf-life and reliability. Phenothiazine is a widely used and effective polymerization inhibitor for this purpose. This guide details the mechanism of action, provides experimental protocols for stability assessment, and presents available data on its efficacy.
Mechanism of Stabilization: Radical Scavenging
Dibutyl vinylboronate, like other vinyl monomers, can undergo spontaneous polymerization initiated by free radicals. These radicals can be generated by exposure to heat, light, or trace impurities. The polymerization process, once initiated, is a chain reaction that leads to the formation of oligomers and polymers, rendering the monomer impure and potentially unusable.
Phenothiazine functions as a potent radical scavenger .[1] Its mechanism involves the donation of a hydrogen atom from its secondary amine group to a reactive radical species (R•), effectively neutralizing it and terminating the polymerization chain. The resulting phenothiazine radical is resonance-stabilized and significantly less reactive, preventing it from initiating further polymerization.[1] The presence of oxygen can enhance the inhibitory effect of phenothiazine, as it can convert free radicals to peroxy radicals which then react with the inhibitor.[2]
Quantitative Data on Stabilizer Performance
While specific quantitative data for the stabilization of dibutyl vinylboronate with phenothiazine is not extensively published in peer-reviewed literature, data from analogous vinyl monomer systems, such as acrylic acid and vinyl ester resins, demonstrates its high efficiency.[3][4] The effectiveness of a stabilizer is typically quantified by measuring the induction period , which is the time before the onset of rapid polymerization.
The following table summarizes the expected performance of phenothiazine as a stabilizer based on its known properties and data from similar applications. The concentration of phenothiazine in commercially available stabilized dibutyl vinylboronate is typically in the parts-per-million (ppm) range.
| Parameter | Condition | Expected Outcome with Phenothiazine | Notes |
| Induction Period | Elevated Temperature (e.g., 55-60°C) | Significantly extended compared to unstabilized monomer | The length of the induction period is dependent on temperature and inhibitor concentration.[5] |
| Shelf Life | Refrigerated Storage (0-10°C) | Extended to months or even years | Commercial suppliers recommend refrigerated storage for stabilized dibutyl vinylboronate. |
| Optimal Concentration | N/A | Typically 50-200 ppm | Higher concentrations can be used for process stabilization at elevated temperatures. |
| Effect on Reactivity | Suzuki-Miyaura Coupling | Minimal to no adverse effect | Phenothiazine concentrations used for stabilization are generally too low to interfere with catalytic cycles. |
Experimental Protocols for Stability Assessment
To evaluate the effectiveness of phenothiazine in stabilizing dibutyl vinylboronate or to determine the remaining shelf life of a sample, several experimental protocols can be employed. These methods are adapted from standard techniques for assessing the stability of polymerizable monomers.
Accelerated Shelf Life Study via Isothermal Monitoring
This method determines the stability of the stabilized monomer under accelerated conditions (elevated temperature) to predict its long-term shelf life at normal storage temperatures.
Methodology:
-
Sample Preparation: Prepare several small, sealed vials of dibutyl vinylboronate containing a known concentration of phenothiazine. Include a control sample without the stabilizer.
-
Incubation: Place the vials in a constant temperature oven or heating block at a predetermined temperature (e.g., 60°C).
-
Monitoring: At regular intervals, remove a vial and analyze the contents for signs of polymerization. This can be done using several techniques:
-
Gas Chromatography (GC): Monitor the decrease in the concentration of the dibutyl vinylboronate monomer. A sharp decrease indicates the onset of polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Track the disappearance of the vinyl C=C stretching band (around 1630 cm⁻¹).[6]
-
Viscosity Measurement: An increase in viscosity is a direct indication of polymer formation.
-
-
Data Analysis: Plot the monomer concentration (or other relevant parameter) against time. The induction period is the time elapsed before a rapid change is observed.
Differential Scanning Calorimetry (DSC) for Onset of Polymerization
DSC is a sensitive technique to measure the heat flow associated with the exothermic polymerization reaction.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the stabilized dibutyl vinylboronate into a DSC pan.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The onset of the exothermic peak in the DSC thermogram corresponds to the temperature at which polymerization begins. A higher onset temperature indicates greater stability. This can be used to compare the effectiveness of different stabilizer concentrations.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of dibutyl vinylboronate.
Mechanism of Phenothiazine as a Radical Scavenger
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3683045A - Phenothiazine stabilized vinyl ester resins - Google Patents [patents.google.com]
- 5. icheme.org [icheme.org]
- 6. Direct Kinetic Measurements of Vinyl Polymerization on Metal and Silicon Surfaces Using Real-Time FT-IR Spectroscopy [opg.optica.org]
An In-depth Technical Guide on the Solubility of Vinylboronic Acid Dibutyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for vinylboronic acid dibutyl ester in various organic solvents is not publicly available. This is not uncommon for specialized reagents where such data may not have been published. This guide, therefore, provides a qualitative assessment of its expected solubility based on the general properties of boronic esters, a detailed experimental protocol for determining its solubility, and a practical application workflow.
Introduction to this compound
This compound, also known as dibutyl vinylboronate, is an important organoboron compound with the chemical formula C₁₀H₂₁BO₂. It is a colorless to almost colorless liquid at room temperature. This reagent is primarily utilized in organic synthesis, most notably as a vinylating agent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ester form provides greater stability compared to the corresponding boronic acid, making it easier to handle, store, and purify.
Qualitative Solubility Profile
Boronic acids can exhibit complex solubility behavior due to their tendency to form cyclic anhydrides (boroxines) and their amphiphilic nature. However, boronic esters, such as the dibutyl ester of vinylboronic acid, generally behave like typical organic compounds.[1][2] This suggests that this compound is likely to be soluble in a range of common organic solvents.
Based on the "like dissolves like" principle and the solvents typically used for reactions involving boronic esters, the following qualitative solubility profile can be inferred:
-
High Solubility Expected in:
-
Ethers: Tetrahydrofuran (THF), Dioxane, Diethyl ether
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
-
Moderate to High Solubility Expected in:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
-
Esters: Ethyl acetate
-
-
Low to Insoluble in:
-
Water: Due to its nonpolar hydrocarbon chains.
-
Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane (solubility may be limited)
-
This qualitative assessment is supported by the common use of solvents like dioxane, THF, and toluene in Suzuki-Miyaura coupling reactions involving boronic esters.[3][4][5]
Quantitative Solubility Data
As previously stated, specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in various organic solvents is not available in the reviewed literature. To obtain this data, experimental determination is necessary. The following section provides a detailed protocol for such a determination.
Experimental Protocol for Solubility Determination
This section outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., THF, Toluene, DMF)
-
Small, sealable glass vials or test tubes
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the chosen organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. An excess of the liquid ester should remain undissolved, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the controlled temperature for several hours to allow the undissolved ester to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette.
-
Accurately weigh the withdrawn sample.
-
Dilute the sample with a known volume of the same solvent to a concentration suitable for analysis.
-
-
Analysis:
-
Analyze the diluted samples using a calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of the this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the ester in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of a Key Application: The Suzuki-Miyaura Coupling Workflow
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the logical workflow of this reaction.
References
In-Depth Technical Guide: Health and Safety of Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for Vinylboronic acid dibutyl ester (CAS No. 6336-45-4), a reagent commonly used in vinylation and Suzuki coupling reactions.[1][2][3] The following sections detail the physical and chemical properties, known hazards, handling procedures, and emergency measures associated with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the substance in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6336-45-4 |
| Molecular Formula | C₁₀H₂₁BO₂ |
| Molecular Weight | 184.08 g/mol [1][2][4] |
| Appearance | Clear, colorless to almost colorless liquid |
| Boiling Point | 35-40 °C at 0.1 atm[1][4] |
| Density | 0.835 g/mL at 25 °C[1][4] |
| Refractive Index | n20/D 1.4180[1][4] |
| Flash Point | 67.2 °C (153.0 °F)[1][4] |
| Stabilizer | Typically contains 2-3 wt. % phenothiazine to prevent polymerization[1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][4] A summary of its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is provided in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4][5] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[1][4] |
Hazard Pictograms:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, and respiratory tract irritation.[1]
-
GHS09 (Environment): Indicates that the substance is hazardous to the aquatic environment.[1]
Experimental Protocols for Hazard Assessment
Skin Irritation and Corrosion
Standardized tests, such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), are typically used.
Methodology Overview:
-
Test System: Healthy young adult albino rabbits are commonly used.
-
Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of shaved skin. The application site is then covered with a gauze patch and wrapping.
-
Observation: After a 4-hour exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The mean scores are used to classify the substance's irritation potential.
Eye Irritation and Corrosion
The OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method.
Methodology Overview:
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure: A small amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
Scoring: The ocular reactions are scored based on a standardized system. The scores determine the irritation classification.
Skin Sensitization
The Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429, is a common method.
Methodology Overview:
-
Test System: Mice are used for this assay.
-
Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.
-
Mechanism: If the substance is a sensitizer, it will induce the proliferation of lymphocytes in the lymph node draining the application site.
-
Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating cells. The level of radioactivity in the lymph node cells is measured and compared to control animals. A stimulation index is calculated to determine the sensitization potential.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
It is a combustible liquid, so it should be stored away from heat, sparks, and open flames.[1][4]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is toxic to aquatic life.[1][4]
-
Containment and Cleanup: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[6] Contains a stabilizer to prevent polymerization.[1][4]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[6][7]
-
Hazardous Decomposition Products: Carbon oxides and boron oxides may be formed during combustion.[7]
Toxicological Information
-
Skin Sensitization: May cause an allergic skin reaction.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
-
Target Organs: The respiratory system is a target organ for this substance.[1][4]
Ecological Information
-
Toxicity to Aquatic Life: Classified as toxic to aquatic life with long-lasting effects.[1][4] Specific ecotoxicity data is not available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow it to enter the environment.
References
- 1. Vinyl boronic acid dibutyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 2. Environmental fate and aquatic toxicology studies on phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lube-media.com [lube-media.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Introduction to vinylboronic esters in organic synthesis
An In-depth Technical Guide to Vinylboronic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylboronic esters have emerged as indispensable building blocks in modern organic synthesis due to their unique combination of stability and reactivity. These organoboron compounds are versatile intermediates that participate in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Their stability allows for convenient handling and purification, while the electron-deficient boron center facilitates key reactions such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and Diels-Alder reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of vinylboronic esters, with a focus on their utility in the development of complex molecules and active pharmaceutical ingredients. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.
Introduction
Vinylboronic esters are a class of organoboron compounds characterized by a carbon-carbon double bond directly attached to a boronic ester group. The most commonly used esters are derived from diols like pinacol, which confer enhanced stability against hydrolysis, oxidation, and deboronation compared to their corresponding boronic acids.[1] This stability makes them compatible with a broad range of reaction conditions and facilitates their isolation and purification.[1][2]
The synthetic utility of vinylboronic esters stems from their ability to function as vinyl anion or vinyl cation synthons in various catalytic processes. They are crucial partners in palladium-catalyzed cross-coupling reactions and also participate in cycloadditions and conjugate additions, enabling the stereoselective construction of complex molecular architectures.[3] Their growing importance is further highlighted by their application in the late-stage functionalization of bioactive molecules and in the synthesis of FDA-approved drugs.[4][5][6][7]
Preparation of Vinylboronic Esters
A variety of reliable methods exist for the synthesis of vinylboronic esters, starting from readily available precursors like alkynes, aldehydes, and vinyl halides.
Key Synthetic Routes
-
Miyaura Borylation of Alkenyl Halides : This palladium-catalyzed cross-coupling reaction between an alkenyl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a highly efficient method for accessing vinylboronic esters.[8][9]
-
Hydroboration of Alkynes : The addition of a borane reagent, such as pinacolborane (HBpin), across the triple bond of an alkyne provides direct access to vinylboronic esters. This reaction can be catalyzed by various transition metals (e.g., Rh, Ir, Fe) or even proceed under metal-free conditions, often with high regio- and stereoselectivity.[8]
-
Boron-Wittig Reaction : A stereoselective method that utilizes 1,1-bis(pinacolboronates) and aldehydes to furnish di- and trisubstituted vinyl boronate esters.[3] This approach is particularly valuable for creating complex vinyl boronates directly from carbonyl compounds.[3]
-
Grignard Reagent-Based Synthesis : Vinyl Grignard reagents can react with borate esters to form the corresponding vinylboronic esters. Alternatively, Barbier-type conditions can be employed where a vinyl halide, magnesium, and a borane reagent are combined in a one-pot procedure.[10][11]
A general workflow for synthesizing vinylboronic esters from common starting materials is depicted below.
Caption: General synthetic pathways to vinylboronic esters.
Summary of Synthetic Methods
| Method | Starting Material | Reagents | Catalyst/Conditions | Typical Yield | Reference(s) |
| Miyaura Borylation | 1-Alkenyl halide/triflate | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(PPh₃)₂, KOPh, Toluene, 50°C | High | [8] |
| Alkyne Hydroboration | Terminal/Internal Alkyne | Pinacolborane (HBpin) | Rhodium or Iridium complexes | Very Good | [9] |
| Boron-Wittig Reaction | Aldehyde | 1,1-Bis(pinacolboronates), LiTMP | THF, -78°C to RT | Good to High | [3] |
| Grignard Reaction | Vinyl Halide | Mg, Pinacolborane (PinBH) | THF, 25°C (Barbier cond.) | Excellent | [11] |
Experimental Protocol: Boron-Wittig Synthesis of a trans-Vinylboronate
This protocol is adapted from the procedure by Morken et al. for the synthesis of trans-vinylboronates from aldehydes.[3]
Materials:
-
Bis(pinacolato)borylmethane (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Lithium tetramethylpiperidide (LiTMP) (1.2 equiv)
-
Aldehyde (1.0 equiv)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add bis(pinacolato)borylmethane and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add LiTMP dropwise to the solution and stir for 5 minutes at 0°C to generate the lithiated species.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde in THF to the reaction mixture.
-
Stir the reaction at -78°C for 4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield the desired vinylboronate ester.
Safety Note: This reaction involves pyrophoric reagents (n-BuLi) and moisture-sensitive compounds. All procedures should be carried out under an inert atmosphere (Argon or Nitrogen) using appropriate Schlenk techniques. A thorough hazard analysis should be performed before conducting the experiment.[12]
Key Reactions and Applications
Vinylboronic esters are pivotal intermediates in a multitude of powerful synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling for C(sp²)-C(sp²) bond formation, linking a vinylboronic ester with a vinyl, aryl, or alkynyl halide or triflate.[4][13] This reaction is fundamental in the synthesis of conjugated dienes, styrenes, and biaryls.[13] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Vinylboronic Ester Partner | Halide Partner | Catalyst/Ligand | Base | Yield (%) | Reference(s) |
| Pinacol vinylboronate | Iodobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 90 | [14] |
| (E)-Styrylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 95 | [4] |
| Cyclohexenylboronic acid pinacol ester | Bromobenzene | Pd(OAc)₂ / SPhos-G3 | K₃PO₄ | 92 | [4] |
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling enables the formation of carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds, using a copper catalyst.[15] While traditionally applied to arylboronic acids, recent advances have extended its utility to vinylboronic esters for the synthesis of enamines and vinyl ethers.[15] The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.[16] However, the application to C(sp³)-N bond formation has been challenging due to a high energy barrier in the boron-to-copper transmetalation step.[16][17] Recent protocols have overcome this by employing a radical-based mechanism.[16][17]
Caption: General workflow for the Chan-Lam C-X cross-coupling reaction.
Diels-Alder Reaction
In Diels-Alder cycloadditions, vinylboronic esters act as effective dienophiles. The electron-withdrawing nature of the boronic ester group activates the double bond for [4+2] cycloaddition with a wide range of dienes.[18] These reactions can be performed under thermal or microwave-assisted conditions, often leading to high yields of the corresponding cyclohexene derivatives.[19][20] The resulting cycloadducts, which retain the boronate moiety, can be further functionalized, for example, through oxidation to the corresponding alcohol.[19]
Quantitative Data for Diels-Alder Reactions
| Dienophile | Diene | Conditions | Yield (%) | Stereoselectivity (endo:exo) | Reference(s) |
| Pinacol vinylboronate | Cyclopentadiene | Toluene, 170°C, 24h | 96 | 95:5 | |
| Pinacol vinylboronate | Cyclopentadiene | Microwave, 150°C, 10 min | 98 | 96:4 | [19][20] |
| Allenylboronic acid pinacol ester | Cyclopentadiene | Toluene, 200°C | 86 | 50:50 | [20] |
Role in Drug Discovery and Development
The boronic acid/ester functional group is a privileged motif in medicinal chemistry.[5][7] Its unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, has led to the development of potent enzyme inhibitors.[7] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[5][7]
Vinylboronic esters serve as critical precursors in the synthesis of these complex pharmaceutical agents.[4] They allow for the strategic introduction of the boronic acid moiety and the construction of the carbon skeleton through reliable cross-coupling reactions. The stability of the ester form facilitates synthesis and purification, while it can be hydrolyzed to the active boronic acid under physiological conditions.
Caption: Logical pathway from vinylboronic ester to a therapeutic agent.
Conclusion
Vinylboronic esters are exceptionally versatile and valuable reagents in organic synthesis. Their stability, coupled with a broad spectrum of reactivity, has established them as cornerstone building blocks for constructing complex organic molecules. The continued development of novel synthetic methods and a deeper understanding of their reaction mechanisms have expanded their applications from fundamental organic chemistry to the industrial-scale synthesis of pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of vinylboronic ester chemistry is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02623F [pubs.rsc.org]
- 15. thieme-connect.de [thieme-connect.de]
- 16. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A facile microwave-assisted Diels–Alder reaction of vinylboronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Vinylboronic Acid Dibutyl Ester: Commercial Availability, Specifications, and Applications in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronic acid dibutyl ester, also known by its synonyms Dibutoxyvinylborane and Dibutyl B-ethenylboronate, is a key reagent in modern organic synthesis. Its primary utility lies in its application as a vinylating agent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules, including styrenes and other vinyl-substituted aromatic and heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and materials science. This guide provides an in-depth overview of the commercial availability of this compound, its technical specifications, and a detailed protocol for its application in Suzuki-Miyaura coupling.
Commercial Availability and Suppliers
This compound (CAS No. 6336-45-4) is readily available from a range of chemical suppliers. The quality and specifications may vary between suppliers, and it is crucial for researchers to consider these differences for the success and reproducibility of their experiments. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity/Assay | Stabilizer | Key Physical Properties |
| Sigma-Aldrich (MilliporeSigma) | This compound, 97% | 6336-45-4 | 97% | 2-3 wt. % phenothiazine | Refractive index: n20/D 1.4180 (lit.), Boiling point: 35-40 °C/0.1 atm (lit.), Density: 0.835 g/mL at 25 °C (lit.) |
| TCI EUROPE N.V. | Dibutyl Vinylboronate | 6336-45-4 | >94.0% (GC) | Stabilized with Phenothiazine | Colorless to Almost colorless clear liquid |
| Apollo Scientific | This compound | 6336-45-4 | - | - | - |
| BLD Pharm | Dibutyl Vinylboronate | 6336-45-4 | - | - | Storage: Keep in dark place, inert atmosphere, 2-8°C |
| Clearsynth | This compound | 6336-45-4 | - | - | Accompanied by Certificate of Analysis |
| ECHO CHEMICAL CO., LTD. | Dibutyl Vinylboronate | 6336-45-4 | - | - | - |
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties and safety data is paramount for the handling and application of this compound.
| Property | Value |
| Molecular Formula | C10H21BO2 |
| Molecular Weight | 184.08 g/mol |
| Boiling Point | 35-40 °C at 0.1 atm[1][2] |
| Density | 0.835 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.4180[1][2] |
| Flash Point | 67.2 °C (153.0 °F)[1][2] |
| Storage Temperature | 2-8°C[1][2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H315, H317, H319, H335, H411[1][2] |
| Precautionary Statements | P261, P264, P273, P280, P302 + P352, P305 + P351 + P338[1][2] |
Application in Suzuki-Miyaura Coupling: A Detailed Experimental Protocol
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the vinylation of an aryl halide using this compound. This protocol is based on general procedures for Suzuki-Miyaura reactions and should be adapted and optimized for specific substrates.
Reaction Scheme:
Ar-X + H₂C=CHB(OBu)₂ --(Pd catalyst, Base)--> Ar-CH=CH₂
(Aryl halide) + (this compound) --> (Vinyl arene)
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the solvent (e.g., 10 mL of a 4:1 mixture of toluene and water). Stir the mixture for 10-15 minutes to ensure dissolution and mixing.
-
Addition of Boronic Ester: Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add water (10 mL) and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Conclusion
This compound is a commercially accessible and highly effective reagent for the synthesis of vinyl arenes and other vinylated compounds via the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its availability, key technical data, and a detailed experimental protocol to aid researchers in its successful application. By understanding the properties of the reagent and the nuances of the reaction conditions, scientists can leverage this powerful tool in the development of novel pharmaceuticals and advanced materials.
References
Methodological & Application
Application Notes and Protocols for Vinylboronic Acid Dibutyl Ester in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. Among the diverse array of organoboron reagents, vinylboronic acid esters are particularly valuable for the synthesis of styrenes and other vinylated compounds, which are key structural motifs in many pharmaceuticals and functional materials.
This document provides detailed application notes and protocols for the use of vinylboronic acid dibutyl ester in Suzuki-Miyaura coupling reactions. While less common in the literature than its pinacol ester counterpart, the dibutyl ester offers distinct physical properties, such as different solubility profiles, which can be advantageous in specific synthetic contexts. These notes are intended to guide researchers in the successful application of this versatile reagent.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Key Considerations for Successful Coupling with this compound:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic ester for transmetalation. The choice of base can significantly impact the reaction rate and yield, and is often dependent on the solvent and substrates used.
-
Solvent: The reaction is typically carried out in aprotic polar solvents, often with the addition of water to facilitate the action of inorganic bases. The solvent system should be chosen to ensure the solubility of all reaction components.
-
Side Reactions: Common side reactions include homocoupling of the boronic ester and protodeboronation (loss of the boron group). These can often be minimized by careful optimization of the reaction conditions, particularly by ensuring an inert atmosphere and using dry, degassed solvents.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of vinylboronic acid esters with various aryl halides. While specific data for the dibutyl ester is limited in the literature, the data for the closely related pinacol ester provides a strong predictive basis for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Vinylboronic Acid Pinacol Ester
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 18 | 75 |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 100 | 10 | 98 |
Note: This data is representative of typical conditions for vinylboronic acid pinacol ester and serves as a strong starting point for optimization with the dibutyl ester.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
Application Notes and Protocols for Suzuki Coupling with Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the use of vinylboronic acid dibutyl ester as a vinylating agent in Suzuki coupling reactions. This compound is a valuable reagent for the synthesis of styrenes and other vinylated compounds, which are important intermediates in the pharmaceutical and materials science industries.[1][2] This document provides a detailed protocol for performing Suzuki coupling with this compound, including reaction setup, workup, purification, and characterization, as well as a summary of reaction conditions and a mechanistic overview.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[1][3][4] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst.[1][3][4] A base is required to facilitate the transmetalation step.[5]
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki coupling of various aryl halides with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 88 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O | 85 | 10 | 94 |
| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 12 | 96 |
Experimental Protocols
General Procedure for Suzuki Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), palladium catalyst (1-5 mol%), and ligand (if required).
-
Addition of Reagents: Add the base (2.0 - 3.0 mmol) and a magnetic stir bar.
-
Solvent and Boronic Ester Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (e.g., 5 mL) and degassed water (if using a biphasic system, e.g., 1 mL). Add the this compound (1.2 - 1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry (GC-MS or LC-MS) to confirm its identity and purity.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General workflow for Suzuki coupling and product isolation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Vinylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of palladium catalysts in the Suzuki-Miyaura cross-coupling of vinylboronic esters with organic halides. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the stereospecific formation of substituted alkenes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2] The coupling of vinylboronic esters with aryl, heteroaryl, or vinyl halides provides a reliable route to construct C(sp²)–C(sp²) bonds with high functional group tolerance and excellent stereochemical control.[3] The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and reaction efficiency.[4] This document outlines key considerations, provides a comparative analysis of common catalyst systems, and offers detailed experimental protocols for this important transformation.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Palladium Catalyst Systems
The selection of the palladium catalyst and associated ligands significantly impacts the outcome of the cross-coupling reaction. Below is a summary of the performance of several commonly used palladium catalyst systems for the coupling of vinylboronic esters with aryl bromides.
| Catalyst System | Aryl Halide | Vinylboronic Species | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Vinylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 2 | [4] |
| PdCl₂(dppf) | 4-Bromoacetophenone | Vinylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | 2 | [4] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Vinylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | 1 | [6] |
| Pd₂(dba)₃ / t-Bu₃PHBF₄ | 4-Bromoanisole | (E)-2-Phenylethenylboronic acid pinacol ester | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 | 2 (Pd), 4 (ligand) | [3] |
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions of vinylboronic esters.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a general procedure for Suzuki-Miyaura couplings and is suitable for a wide range of aryl halides and vinylboronic esters.[6][7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Vinylboronic ester (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous (10 mL)
-
Water, degassed (1.1 mL)
-
Round-bottom flask or pressure vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), vinylboronic ester (1.1 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (1.1 mL) via syringe.
-
Sparge the resulting mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ (0.01 mmol) to the mixture and continue to purge with argon for an additional 5 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Coupling using Pd₂(dba)₃/SPhos
This protocol is suitable for substrates that may be sensitive to water and employs a highly active catalyst system.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Vinylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Schlenk flask or glovebox
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere in a Schlenk flask, add Pd₂(dba)₃ (0.01 mmol), SPhos (0.022 mmol), and potassium phosphate (2.0 mmol) to a dry reaction vessel.
-
Add the aryl halide (1.0 mmol) and vinylboronic acid pinacol ester (1.5 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed vinylboronic ester cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Base Selection in Suzuki Reactions with Dibutyl Vinylboronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds in organic synthesis. A key application of this reaction is the vinylation of aryl, heteroaryl, or vinyl halides and triflates using vinyl organoboron reagents. Dibutyl vinylboronate is a valuable reagent in this class, offering advantages in terms of stability and handling compared to vinylboronic acid itself. The choice of base is a critical parameter that significantly influences the yield, reaction rate, and selectivity of the Suzuki reaction with dibutyl vinylboronate. This document provides a detailed guide to base selection, including a comparison of common bases, experimental protocols, and a mechanistic overview.
The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted and crucial for the reaction's success.[1] Primarily, the base activates the organoboron species, in this case, dibutyl vinylboronate, to form a more nucleophilic "ate" complex. This activation enhances the rate of transmetalation, a key step in the catalytic cycle where the vinyl group is transferred from the boron atom to the palladium center.[1][2][3] The selection of an appropriate base is therefore essential for an efficient and high-yielding reaction. Common bases employed in Suzuki couplings include carbonates, phosphates, hydroxides, and fluorides.[1]
Comparative Analysis of Base Performance
The choice of base can have a substantial impact on the outcome of a Suzuki reaction with vinylboronate esters. While specific optimization is often necessary for a particular substrate, the following table summarizes the general performance of commonly used bases in the Suzuki coupling of vinylboronates with aryl halides. The data is compiled from studies on vinylboronate esters and analogous potassium vinyltrifluoroborate.[4][5]
| Base | Chemical Formula | Relative Strength | Typical Yields | Key Considerations |
| Cesium Carbonate | Cs₂CO₃ | Strong | Very Good to Excellent | Often provides the highest yields, particularly for challenging substrates.[4][5] Its high solubility in many organic solvents is advantageous.[2] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Good to Very Good | A cost-effective and widely used base that provides good yields in many cases.[6] Often used in aqueous solutions. |
| Potassium Carbonate | K₂CO₃ | Moderate | Good to Very Good | Similar in performance to sodium carbonate and is another common choice. |
| Potassium Phosphate | K₃PO₄ | Moderate | Good to Very Good | An effective base, particularly for substrates sensitive to stronger bases. |
| Potassium Fluoride | KF | Mild | Moderate to Good | A milder option suitable for substrates with base-labile functional groups.[7] |
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The general workflow for a Suzuki coupling reaction involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Figure 2. General experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with dibutyl vinylboronate. Optimization of the specific base, catalyst, ligand, solvent, and temperature may be required for different substrates.
Protocol 1: General Procedure using Cesium Carbonate
Materials:
-
Aryl halide (1.0 equiv)
-
Dibutyl vinylboronate (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (if solid), cesium carbonate, and palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the aryl halide (if liquid) and dibutyl vinylboronate via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Aqueous Sodium Carbonate
Materials:
-
Aryl halide (1.0 equiv)
-
Dibutyl vinylboronate (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., PPh₃, 2-6 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 - 3.0 equiv)
-
Organic solvent (e.g., Toluene, THF, or DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, dibutyl vinylboronate, palladium catalyst, and ligand in the organic solvent.
-
Add the 2M aqueous sodium carbonate solution to the mixture.
-
Heat the biphasic mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different bases from the table above. Cesium carbonate often provides superior results.[4][5] Increasing the reaction temperature or time may also improve the yield. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Protodeboronation: This side reaction, where the boronate ester is replaced by a hydrogen atom, can be problematic. Using milder bases like potassium fluoride or potassium phosphate can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur. Optimizing the catalyst and ligand system can help to minimize this side reaction.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of dibutyl vinylboronate. While several bases can be effective, cesium carbonate and sodium carbonate are often excellent starting points for optimization. The provided protocols and mechanistic insights serve as a comprehensive guide for researchers to effectively utilize this powerful C-C bond-forming reaction in their synthetic endeavors. Careful consideration of the substrate's electronic and steric properties, along with systematic optimization of the base and other reaction conditions, will lead to high-yielding and efficient vinylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Applications of Vinylboronic Acid Dibutyl Ester in Pharmaceutical Synthesis: A Detailed Guide
Introduction
Vinylboronic acid dibutyl ester is a versatile chemical reagent with significant applications in pharmaceutical synthesis and drug development. As an organoboron compound, its primary utility lies in its role as a vinylating agent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). Additionally, this compound can participate in other valuable transformations, such as Diels-Alder reactions, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the practical implementation of this compound in key synthetic transformations relevant to the pharmaceutical industry.
Key Applications in Pharmaceutical Synthesis
The principal applications of this compound in a pharmaceutical context are:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prevalent application, where the vinyl group is transferred to an aryl or heteroaryl halide or triflate. This transformation is crucial for the synthesis of vinylarenes and vinyl-substituted heterocycles, which are common structural motifs in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The dibutyl ester offers good reactivity and is often used interchangeably with other vinylboronic esters like the pinacol ester.
-
Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions. This application allows for the construction of highly functionalized six-membered rings containing a boronic ester moiety, which can be further elaborated to generate complex polycyclic scaffolds found in natural products and other biologically active molecules.
Data Presentation
The following tables summarize representative quantitative data for the key applications of this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85 |
| 2 | 3-Iodo-5-nitroindazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 160 (µW) | 0.5 | 92 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
| 4 | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 91 |
Note: Data is compiled from typical Suzuki-Miyaura conditions and may be adapted from protocols using similar vinylboronic esters due to a lack of extensive literature specifically on the dibutyl ester.
Table 2: Diels-Alder Reaction of this compound
| Entry | Diene | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | (S)-Mandelic Acid | Toluene | 25 | 24 | Bicyclo[2.2.1]hept-5-ene-2-boronic acid dibutyl ester | 75 | 1:1 |
Note: This data is based on mechanistic studies of the organocatalytic Diels-Alder reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Vinylarene
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and the 2 M aqueous sodium carbonate solution (2.0 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired vinylarene.
Protocol 2: Organocatalyzed Diels-Alder Reaction
This protocol outlines a procedure for the Diels-Alder reaction between cyclopentadiene and this compound, promoted by a chiral Brønsted acid catalyst.
Materials:
-
This compound (1.0 mmol)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 3.0 mmol)
-
(S)-Mandelic acid (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube containing a magnetic stir bar, add (S)-mandelic acid (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add toluene (5 mL) and stir to dissolve the catalyst.
-
Add this compound (1.0 mmol) to the solution.
-
Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Seal the flask/tube and stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the Diels-Alder adduct.
Visualizations
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Caption: Organocatalyzed Diels-Alder Reaction Workflow.
Application Notes and Protocols: Synthesis of Substituted Styrenes using Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenes are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide array of chemical transformations and as key structural motifs in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust and high-yielding pathway to these valuable compounds. This application note details the synthesis of substituted styrenes via the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with vinylboronic acid dibutyl ester. The use of a dibutyl ester of vinylboronic acid provides a stable and efficient vinylating agent, often demonstrating enhanced reactivity and solubility in common organic solvents compared to the free boronic acid.
Reaction Principle
The synthesis of substituted styrenes is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X, where X = I, Br, Cl) and this compound. The catalytic cycle, characteristic of Suzuki-Miyaura couplings, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the vinyl group from the boronic ester to the palladium center, and reductive elimination to yield the substituted styrene and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Experimental Workflow
A general workflow for the synthesis of substituted styrenes using this compound is depicted below. This process involves the careful selection of reagents and reaction conditions to optimize the yield and purity of the desired product.
Key Reagents and Their Roles
| Reagent | Role | Common Examples |
| Aryl Halide | Electrophilic coupling partner | Aryl iodides, bromides, and chlorides with various substituents. |
| This compound | Nucleophilic vinyl source | Commercially available or prepared from vinyl Grignard and tributyl borate. |
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes and activates the Pd catalyst | PPh₃, SPhos, XPhos, dppf |
| Base | Activates the boronic ester for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF, DMF (often with water) |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5.0 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed toluene (5.0 mL) to the flask via syringe.
-
Add the this compound (1.2 mmol) to the reaction mixture via syringe.
-
Finally, add the 2 M aqueous Na₂CO₃ solution (2.0 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted styrene.
Reaction Data
The following table summarizes representative yields for the synthesis of various substituted styrenes from the corresponding aryl bromides and this compound under typical Suzuki-Miyaura conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 88 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrostyrene | 85 |
| 4 | 1-Bromo-4-methoxybenzene | 4-Methoxystyrene | 95 |
| 5 | 3-Bromopyridine | 3-Vinylpyridine | 78 |
| 6 | 2-Bromonaphthalene | 2-Vinylnaphthalene | 90 |
Yields are based on isolated product after purification and are representative examples from the literature. Reaction conditions may vary.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving palladium.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, CsF).- Increase the reaction temperature. |
| Protodeboronation | - Presence of excess water or protic sources- Unstable boronic ester | - Use anhydrous solvents.- Employ a stronger, non-hydroxide base (e.g., K₃PO₄). |
| Homocoupling of aryl halide | - Slow transmetalation | - Increase catalyst loading.- Use a more electron-rich ligand to promote transmetalation. |
Applications in Drug Development
Substituted styrenes are valuable intermediates in the synthesis of a wide range of biologically active molecules and approved drugs. The vinyl group can be readily transformed into other functional groups, allowing for the rapid diversification of molecular scaffolds. For instance, oxidation of the vinyl group can lead to aldehydes, ketones, or carboxylic acids, while reduction can yield ethyl-linked compounds. Furthermore, the styrene motif itself is present in numerous pharmacologically active compounds.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly effective and versatile method for the synthesis of substituted styrenes. This protocol offers good to excellent yields across a range of substrates with diverse electronic properties. The stability and reactivity of the dibutyl boronate ester make it a valuable reagent for researchers in organic synthesis and drug discovery. Careful optimization of the catalyst system, base, and solvent is key to achieving high efficiency and minimizing side reactions.
Application Notes & Protocols: Heck and Oxidative Heck Reactions with Vinylboronic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. The use of vinylboronic acid esters as coupling partners in Heck-type reactions represents a significant evolution of this methodology. These reactions offer distinct advantages, including the use of stable and accessible boron reagents. This document details the application of two key variants: the classic Mizoroki-Heck reaction with vinylboronates and the more recent oxidative Heck reaction, providing structured data, detailed protocols, and mechanistic diagrams to facilitate their application in research and development.
The Mizoroki-Heck reaction involving vinylboronates allows for the synthesis of α- or β-arylated vinylboronates, which are versatile intermediates in organic synthesis. Controlling the regioselectivity is a key challenge, with recent advances demonstrating that ligand choice can effectively direct the reaction to form the less common, yet highly valuable, α-substituted products.[1][2]
The Oxidative Heck reaction provides an alternative pathway that utilizes organoboronic acids (both aryl and vinyl) in place of organohalides.[3][4][5] This transformation proceeds via a Pd(II)-catalyzed mechanism and requires an oxidant to regenerate the active catalyst.[6][7] This approach is notable for its ability to form complex dienes and polyenes with high stereoselectivity, avoiding the Pd-H isomerization pathways that can complicate traditional Heck vinylations.[6]
Mizoroki-Heck Reaction of Aryl Triflates with Vinylboronates
This protocol focuses on a highly regioselective synthesis of α-vinyl boronates, which are challenging to synthesize through other methods. The key to this selectivity is the use of a specific 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligand.[1] The reaction conditions are optimized to favor the Heck pathway over the competitive Suzuki-Miyaura coupling by using organic bases and anhydrous, nonpolar solvents.[1][2]
Data Presentation: Substrate Scope & Yields
The following table summarizes the results for the Pd-catalyzed Mizoroki-Heck reaction between various aryl triflates and vinylboronic acid neopentyl glycol ester.
| Entry | Aryl Triflate | Product | Yield (%) | α:β Ratio |
| 1 | Phenyl triflate | α-Phenylvinylboronic acid neopentyl glycol ester | 85 | >20:1 |
| 2 | 4-Methoxyphenyl triflate | α-(4-Methoxyphenyl)vinylboronic acid ester | 92 | >20:1 |
| 3 | 4-(Trifluoromethyl)phenyl triflate | α-(4-(CF₃)phenyl)vinylboronic acid ester | 78 | >20:1 |
| 4 | 4-Acetylphenyl triflate | α-(4-Acetylphenyl)vinylboronic acid ester | 81 | >20:1 |
| 5 | 3-Methylphenyl triflate | α-(3-Methylphenyl)vinylboronic acid ester | 88 | >20:1 |
| 6 | 2-Naphthyl triflate | α-(2-Naphthyl)vinylboronic acid ester | 75 | >20:1 |
Conditions: Reactions performed with aryl triflate (0.5 mmol), vinylboronic acid neopentyl glycol ester (1.5 equiv), Pd catalyst (2 mol%), P₂N₂ ligand (4 mol%), and an organic base in a nonpolar solvent under anhydrous conditions. Yields are for the isolated product.[1]
Experimental Protocol: Synthesis of α-Phenylvinylboronic Acid Neopentyl Glycol Ester
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,5-Diaza-3,7-diphosphacyclooctane (P₂N₂) ligand
-
Phenyl triflate
-
Vinylboronic acid neopentyl glycol ester
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and the P₂N₂ ligand (5.8 mg, 0.02 mmol, 4 mol%).
-
Add anhydrous toluene (2.0 mL) to the tube.
-
Add phenyl triflate (113 mg, 0.5 mmol, 1.0 equiv).
-
Add vinylboronic acid neopentyl glycol ester (126 mg, 0.75 mmol, 1.5 equiv).
-
Add DBU (114 mg, 0.75 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-phenylvinylboronic acid neopentyl glycol ester.
Oxidative Heck Reaction of Vinylboronic Acid Esters
This protocol describes an oxidative Heck reaction for the synthesis of complex dienes with high stereoselectivity. The method uses a Pd(II)/sulfoxide catalytic system, which avoids palladium-hydride isomerizations that often plague traditional Heck reactions, thus preserving the stereochemistry of the products.[6] This reaction couples a terminal olefin with a vinylboronic ester using a benzoquinone derivative as the oxidant.
Data Presentation: Substrate Scope & Yields
The following table summarizes results for the oxidative Heck vinylation between various terminal olefins and vinylboronic acid pinacol esters.
| Entry | Terminal Olefin | Vinylboronic Ester | Oxidant | Yield (%) | E:Z Ratio |
| 1 | 1-Octene | (E)-Prop-1-en-1-ylboronic acid pinacol ester | 2,6-Dimethylbenzoquinone | 75 | >20:1 |
| 2 | Allylbenzene | (E)-Styrylboronic acid pinacol ester | Benzoquinone | 88 | >20:1 |
| 3 | Styrene | (E)-Hex-1-en-1-ylboronic acid pinacol ester | 2,6-Dimethylbenzoquinone | 82 | >20:1 |
| 4 | N-Allylphthalimide | (E)-Prop-1-en-1-ylboronic acid pinacol ester | 2,6-Dimethylbenzoquinone | 69 | >20:1 |
| 5 | 4-Phenyl-1-butene | (E)-3,3-Dimethylbut-1-en-1-ylboronic acid pinacol ester | 2,6-Dimethylbenzoquinone | 71 | >20:1 |
Conditions: Reactions performed with terminal olefin (0.5 mmol), vinyl boronic ester (1.5 equiv), Pd(OAc)₂ (10 mol%), S-Phos (20 mol%), and oxidant (1.5 equiv) in a solvent mixture at room temperature. Yields are for the isolated product.[6]
Experimental Protocol: Synthesis of (2E,4E)-Deca-2,4-diene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
1-Octene
-
(E)-Prop-1-en-1-ylboronic acid pinacol ester
-
2,6-Dimethyl-1,4-benzoquinone
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a vial, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), S-Phos (41.0 mg, 0.1 mmol, 20 mol%), and 2,6-dimethyl-1,4-benzoquinone (102 mg, 0.75 mmol, 1.5 equiv).
-
Add a magnetic stir bar and seal the vial with a septum.
-
Purge the vial with argon.
-
Add a solvent mixture of anhydrous THF (1.0 mL) and t-BuOH (1.0 mL) via syringe.
-
Add 1-octene (56 mg, 0.5 mmol, 1.0 equiv) and (E)-prop-1-en-1-ylboronic acid pinacol ester (126 mg, 0.75 mmol, 1.5 equiv) via syringe.
-
Add trifluoroacetic acid (TFA, 3.8 µL, 0.05 mmol, 10 mol%) via microsyringe.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using pure hexanes as eluent) to afford the diene product.
Visualizations: Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Mizoroki-Heck and Oxidative Heck reactions.
References
- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Development of Stereocontrolled Palladium(II)-Catalyzed Domino Heck/Suzuki β,α-Diarylation Reactions with Chelating Vinyl Ethers and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted arene synthesis by alkenylation, arylation or C-C coupling [organic-chemistry.org]
- 6. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: Olefin Metathesis of Vinylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a highly versatile and valuable building block in modern organic synthesis. Its stability, ease of handling, and compatibility with a wide range of reaction conditions make it a superior alternative to the often unstable free vinylboronic acid. A key application of this reagent is in olefin metathesis, particularly cross-metathesis, which allows for the efficient and stereoselective synthesis of various trans-alkenyl MIDA boronates.[1][2] These products are themselves stable, chromatographically-purifiable compounds that can be used in subsequent transformations, most notably in iterative cross-coupling strategies for the synthesis of complex molecules.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of vinylboronic acid MIDA ester in olefin cross-metathesis reactions.
Key Advantages of Vinylboronic Acid MIDA Ester in Olefin Metathesis
-
Stability: Vinylboronic acid MIDA ester is an air- and chromatographically-stable solid, facilitating easy handling and purification.[1][2]
-
High Stereoselectivity: Cross-metathesis reactions with vinylboronic acid MIDA ester consistently produce the trans-alkenyl MIDA boronate as the major or exclusive stereoisomer.[2]
-
Excellent Yields: The reaction generally proceeds with high efficiency, providing excellent yields of the desired cross-metathesis products.
-
Broad Substrate Scope: A wide variety of olefins can be successfully coupled with vinylboronic acid MIDA ester.
-
Compatibility: The resulting alkenyl MIDA boronates are compatible with silica gel chromatography, simplifying purification.[2]
Data Presentation: Substrate Scope in Cross-Metathesis
The cross-metathesis of vinylboronic acid MIDA ester with a range of terminal olefins proceeds in high yields, as summarized in the table below. These reactions are typically catalyzed by a Grubbs-type ruthenium catalyst.
| Olefin Partner | Product | Yield (%) |
| 1-Octene | (E)-Oct-1-en-1-ylboronic acid MIDA ester | 91 |
| Allylbenzene | (E)-3-Phenylprop-1-en-1-ylboronic acid MIDA ester | 85 |
| 4-Penten-1-ol | (E)-5-Hydroxypent-1-en-1-ylboronic acid MIDA ester | 82 |
| N-allyl-4-methylbenzenesulfonamide | (E)-3-(p-Tolylsulfonamido)prop-1-en-1-ylboronic acid MIDA ester | 88 |
| 1-Bromo-4-(prop-2-en-1-yl)benzene | (E)-3-(4-Bromophenyl)prop-1-en-1-ylboronic acid MIDA ester | 87 |
Experimental Protocols
General Protocol for Olefin Cross-Metathesis of Vinylboronic Acid MIDA Ester
This protocol describes a general procedure for the cross-metathesis reaction between vinylboronic acid MIDA ester and a terminal olefin using a second-generation Grubbs catalyst.
Materials:
-
Vinylboronic acid MIDA ester
-
Olefin partner
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous dichloromethane (DCM) or toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve vinylboronic acid MIDA ester (1.0 equivalent) and the olefin partner (1.2-1.5 equivalents) in anhydrous dichloromethane or toluene (to achieve a concentration of 0.1-0.2 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs Catalyst®, 2nd Generation (1-5 mol%).
-
Reaction Progress: Stir the reaction mixture at room temperature to 40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes to deactivate the catalyst.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trans-alkenyl MIDA boronate.
Example Protocol: Synthesis of (E)-Oct-1-en-1-ylboronic acid MIDA ester
Procedure:
-
To a flame-dried flask under argon, add vinylboronic acid MIDA ester (183 mg, 1.0 mmol) and 1-octene (168 mg, 1.5 mmol).
-
Add anhydrous dichloromethane (10 mL).
-
Add Grubbs Catalyst®, 2nd Generation (42 mg, 0.05 mmol, 5 mol%).
-
Stir the mixture at 40 °C for 4 hours.
-
After cooling to room temperature, add ethyl vinyl ether (0.2 mL) and stir for 30 minutes.
-
Concentrate the mixture in vacuo.
-
Purify the residue by silica gel column chromatography (eluting with 30% ethyl acetate in hexanes) to yield (E)-oct-1-en-1-ylboronic acid MIDA ester as a white solid (256 mg, 91% yield).
Visualizations
Caption: A flowchart of the experimental workflow for the cross-metathesis of vinylboronic acid MIDA ester.
Caption: The logical relationship showing the synthesis of a trans-alkenyl MIDA boronate building block and its subsequent use in an iterative cross-coupling cycle.
References
Application Notes and Protocols for the Purification of Products from Reactions with Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of products synthesized using vinylboronic acid dibutyl ester, a common reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Proper purification is critical to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the high purity of the final vinylated compound.
Introduction to Purification Challenges
Reactions involving this compound, most notably the Suzuki-Miyaura coupling, present specific purification challenges. The desired vinylated product must be separated from a mixture containing:
-
Palladium Catalyst Residues: Homogeneous palladium catalysts and their phosphine ligands (or their oxides) can contaminate the product.
-
Boron-Containing Byproducts: Unreacted this compound and its hydrolysis product, vinylboronic acid, as well as other boronate species, may be present.
-
Inorganic Salts: Bases such as sodium carbonate or potassium phosphate used in the reaction need to be removed.
-
Homocoupling Products: Side reactions can lead to the formation of dimers of the coupling partners.
A multi-step purification strategy is typically required to address these impurities effectively.
General Purification Workflow
A standard workflow for the purification of products from reactions with this compound involves an initial aqueous workup followed by chromatographic purification and/or recrystallization.
Caption: General workflow for the purification of vinylated products.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This initial step is crucial for removing the bulk of inorganic salts and water-soluble impurities.[1]
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
1-2 M aqueous NaOH solution (optional, for removing acidic boron impurities)[2]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent like dioxane or THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water. Invert the funnel gently and vent frequently. Allow the layers to separate and discard the aqueous layer. Repeat the wash two more times.
-
To remove unreacted boronic acids, perform a wash with a 1-2 M aqueous NaOH solution.[2] The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[2]
-
Wash the organic layer with brine to remove residual water and break up any emulsions.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Column chromatography is the most common method for separating the desired product from closely related organic impurities.[3]
Materials:
-
Crude product from Protocol 1
-
Silica gel (or alumina for base-sensitive compounds)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Determine an appropriate eluent system by running a TLC of the crude product with various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate). The ideal system will show good separation between the product spot and impurity spots. A typical starting point for vinyl-aryl compounds is a 9:1 to 9.5:0.5 mixture of hexanes:ethyl acetate.[1][4]
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified product.
Note on Boronic Ester Impurities: Boronic esters can sometimes adhere strongly to silica gel. If this is an issue, consider using alumina as the stationary phase or silica gel impregnated with boric acid.[5]
Protocol 3: Purification by Recrystallization
For solid products, recrystallization can be a highly effective method to achieve high purity.[6]
Materials:
-
Crude or partially purified solid product
-
Recrystallization solvent or solvent pair (e.g., hexanes/methanol)[6]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Select a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
In an Erlenmeyer flask, dissolve the solid product in a minimal amount of the hot solvent.[6]
-
If using a solvent pair, dissolve the solid in the solvent in which it is more soluble, then add the second solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield of precipitated product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables summarize typical reaction conditions and purification outcomes for Suzuki-Miyaura reactions involving vinylboronic esters.
Table 1: Column Chromatography Conditions and Yields
| Product Class | Coupling Partners | Catalyst/Base | Eluent System (Silica Gel) | Yield (%) | Purity (%) | Reference |
| 2-Alkenylaryl Azides | 2-Azidoarylboronic acid pinacolate ester, Vinyl triflate | PdCl₂(PPh₃)₂ / NaHCO₃ | EtOAc/Hexane (3:97 to 20:80) | 83-99 | >95 | [7] |
| 3-Vinylindazoles | 3-Iodoindazole, Pinacol vinyl boronate | Pd(PPh₃)₄ / Na₂CO₃ | Not specified | 75 | >95 | [8] |
| 4-Vinylbiphenyls | 4-Bromobiphenyl, Vinylboronic ester | Pd(II)-diamine complex / K₃PO₄·3H₂O | Not specified | up to 89 | Not specified | [5] |
| Unsymmetrical Biaryls | Aryl bromide, Aryl boronic acid | Pd(OAc)₂/PPh₃ / Na₂CO₃ | Hexanes/Ethyl acetate (93:7) | 86 | >98 (after recrystallization) | [4] |
Table 2: Recrystallization Solvents and Outcomes
| Product | Crude Purity | Recrystallization Solvent(s) | Final Purity | Reference |
| Biaryl carbonyl compound | Solid | Hexanes/Methanol | Crystalline solid | [6] |
| 4-Biphenylcarboxaldehyde | Solid | Hexanes | >98% | [4] |
| 3-Methyl-1-(4-((4'-nitrobiphenyl-4-yl)methyl)piperazin-1-yl)butan-1-one | Solid | Chloroform | High | [9] |
Mechanism and Key Relationships
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[10] The catalytic cycle, which is essential to understand for troubleshooting and optimization, involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The aryl or vinyl halide (R¹-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the vinylboronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Vinylboronic Acid Dibutyl Ester
This guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving vinylboronic acid dibutyl ester. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help diagnose and resolve common issues.
Troubleshooting Guide
Low or no yield of the desired coupled product is a frequent challenge in Suzuki reactions. The following sections break down potential causes and provide actionable solutions.
Problem: Low to No Product Yield
Several factors can contribute to poor reaction outcomes. Systematically evaluating each component of the reaction is crucial for successful troubleshooting.
Potential Cause & Corrective Actions
| Potential Cause | Corrective Action |
| Catalyst Issues | Inactivity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can also be beneficial.[3] Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[3] |
| Ligand Issues | Selection: For couplings involving vinylboronic acids, especially with challenging substrates, consider using electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][3] Ratio: Maintain the correct palladium-to-ligand ratio. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.[3] |
| Base Ineffectiveness | Choice: The base is critical and its effectiveness is often solvent-dependent.[1] For vinylboronic acid esters, common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5] If protodeboronation is an issue, a milder base like potassium fluoride (KF) may be beneficial.[1] Solubility & Purity: Ensure the base is finely powdered and dry for anhydrous reactions to maximize surface area and reactivity.[1] |
| Solvent Problems | Degassing: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][6] Thoroughly degas the solvent (and any water used) by methods such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[6][7] System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is common.[2][8] The aqueous phase is often necessary for the base to function effectively.[8] |
| Reagent Stability | Protodeboronation: Vinylboronic acids and their esters can be susceptible to protodeboronation (replacement of the boron group with hydrogen).[1] This is a common side reaction, especially with strong bases in aqueous media.[1] Using anhydrous conditions or milder bases can mitigate this issue.[1] Vinylboronic acid dibutyl esters are generally more stable than the corresponding free boronic acids.[3] Purity: Verify the purity of your this compound and the coupling partner (e.g., aryl halide). |
| Reaction Conditions | Temperature: If the reaction is sluggish, consider increasing the temperature. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.[3] Stirring: For biphasic reactions (organic solvent and water), vigorous stirring is essential to ensure efficient mixing and mass transfer between the phases.[1] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working at all. What are the first things I should check?
A1: When a Suzuki coupling fails completely, systematically check the following:
-
Catalyst Activity: The most common culprit is an inactive catalyst. Ensure your palladium source is not degraded. Using a pre-catalyst that readily generates the active Pd(0) species is recommended.[3]
-
Inert Atmosphere: Oxygen can kill the catalyst and promote side reactions.[1] Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon) and that your solvents have been thoroughly degassed.[1][6]
-
Reagent Integrity: Confirm the purity and stability of your this compound and your halide partner. Boronic esters can degrade over time.[1]
Q2: I am observing significant protodeboronation of my vinylboronic acid ester. How can I prevent this?
A2: Protodeboronation is a common side reaction where a proton source replaces the boronic ester group.[1] To minimize this:
-
Use a Milder Base: Strong bases in aqueous solutions can accelerate this side reaction. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[1] Note that this may require adjusting your choice of base.
-
Alternative Boron Reagents: If protodeboronation remains a persistent issue, consider using more stable alternatives like potassium vinyltrifluoroborate or MIDA boronates.[3][8]
Q3: My reaction is very slow or stalls before completion. What can I do to improve the reaction rate?
A3: A sluggish reaction can often be accelerated by:
-
Temperature: Increasing the reaction temperature can significantly boost the rate. However, monitor for any signs of product or reagent decomposition.[3]
-
Ligand Choice: More electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][9]
-
Base Strength: A stronger base may be needed to facilitate the transmetalation step, which is often rate-limiting. This must be balanced against the risk of base-induced side reactions.[3]
-
Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. A solvent screen may be necessary to find the optimal conditions.[3]
Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?
A4: The optimal catalyst and ligand combination depends on the electronic and steric properties of your vinylboronic acid ester and coupling partner.
-
Electron-Rich Vinylboronic Esters & Electron-Poor Aryl Halides: These are generally more reactive substrates and may work well with standard catalysts like Pd(PPh₃)₄.[3]
-
Electron-Poor Vinylboronic Esters & Electron-Rich Aryl Halides: These couplings are more challenging and typically require more electron-rich and bulky ligands to promote the oxidative addition step.[3][9] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices in these cases.[1][3]
Experimental Protocol: General Procedure for Suzuki Coupling
This is a general starting protocol that may require optimization for specific substrates.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 4:1 mixture of MeCN:H₂O)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.2 equiv), this compound (1.0 equiv), base (3.0 equiv), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
References
Preventing protodeboronation of vinylboronic esters in Suzuki reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving vinylboronic esters.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for vinylboronic esters?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron compound is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1][2] For vinylboronic esters, this converts the starting material into a simple alkene, reducing the yield of the desired coupled product and complicating the purification process. Vinylboronic esters, along with certain heteroaryl and cyclopropyl boron reagents, are particularly susceptible to this decomposition pathway.[3][4]
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction parameters can accelerate protodeboronation:
-
Base: While essential for the Suzuki catalytic cycle, the presence and strength of the base are primary drivers for protodeboronation. The reaction is often fastest at high pH.[1][5][6]
-
Water: As the proton source, the presence of water is critical for protodeboronation.[7][8] However, water can also be beneficial for the transmetalation step of the desired Suzuki coupling, creating a delicate balance.[8][9]
-
Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[2][10]
-
Catalyst System: An inefficient palladium catalyst or ligand system that leads to a slow Suzuki coupling will allow more time for the competing protodeboronation reaction to occur.[2] Paradoxically, some very bulky phosphine ligands have been shown to promote protodeboronation under certain conditions.[6][11]
Q3: Are boronic esters always more stable than their corresponding boronic acids?
A3: Not necessarily. While boronic esters like pinacolates are generally used to enhance stability and prevent premature decomposition, it is a common misconception that esterification guarantees stability against protodeboronation.[12] Kinetic studies have shown that the overall rate of protodeboronation can be complex, sometimes involving hydrolysis of the ester back to the more reactive boronic acid before the C-B bond cleavage occurs.[5] Therefore, while esters are a valuable tool, they are not a universal solution and their stability is highly dependent on the specific reaction conditions.
Q4: How does the choice of base influence the rate of protodeboronation?
A4: The choice of base is critical. Strong bases, particularly hydroxides (e.g., NaOH, KOH) in aqueous media, can significantly accelerate protodeboronation by forming a more reactive boronate species.[1][13] Milder bases are often employed to suppress this side reaction. Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF) can provide the necessary basicity for the catalytic cycle while being less aggressive towards the C-B bond.[7][14]
Q5: What is the specific role of water in the reaction?
A5: Water has a dual and often conflicting role. It is the primary proton source for the undesired protodeboronation side reaction.[7] Therefore, running reactions under anhydrous conditions is a common strategy to minimize this pathway.[5] However, water is also known to facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially by aiding the formation of a hydroxide-ligated palladium species or by hydrolyzing boronic esters to the active boronic acid.[3][8] The optimal amount of water is therefore substrate and system-dependent.
Troubleshooting Guide
Problem: Low or no yield of the desired cross-coupled product, with significant formation of the protodeboronated alkene.
This is the most common issue when working with sensitive vinylboronic esters. The troubleshooting workflow below can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Reactions with Sensitive Substrates
| Base | Strength | Typical Conditions | Comments |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Often a good balance of reactivity and selectivity. Effective for many challenging couplings. |
| K₂CO₃ / Cs₂CO₃ | Moderate | Dioxane/H₂O, MeCN/H₂O | Standard, reliable choice. Cesium carbonate is more soluble and can be more effective. |
| CsF / KF | Weak | Isopropanol, THF, Dioxane (anhydrous) | Fluoride bases are excellent for minimizing protodeboronation, especially under anhydrous or nearly anhydrous conditions.[14] |
| NaOH / KOH | Very Strong | Aqueous mixtures | Generally too harsh for sensitive substrates like vinylboronic esters; high risk of protodeboronation.[7] |
| Organic Bases (e.g., Et₃N) | Weak | DMF, EtOH | Can be effective but often require higher temperatures, which may not be suitable. |
Table 2: Influence of Ligand Choice on Reaction Outcome
| Ligand Type | Examples | Characteristics | Impact on Protodeboronation |
| Bulky Biarylphosphines | SPhos, RuPhos, XPhos | Highly electron-rich and bulky. Promote fast reductive elimination. | Generally decrease it by accelerating the desired coupling to outcompete the side reaction.[14] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich, strong σ-donors. Promote oxidative addition. | Can be very effective, but some studies show bulky phosphines can also promote protodeboronation with certain Pd(II) intermediates.[6][11] |
| Triphenylphosphine (PPh₃) | PPh₃ | Less electron-rich, sterically accessible. | Often leads to slower catalytic turnover, which can increase the opportunity for protodeboronation with sensitive substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically bulky. | Form very stable and active catalysts that can promote rapid coupling, thereby decreasing protodeboronation. |
Key Mechanisms and Pathways
The core challenge is the competition between the desired catalytic cycle and the undesired decomposition pathway.
Caption: Competing reaction pathways for a vinylboronic ester in a Suzuki reaction.
Experimental Protocols
Protocol 1: General Procedure to Minimize Protodeboronation using a Fluoride Base
This protocol is adapted from methodologies that have proven effective for sensitive heteroaryl and vinyl substrates.[14]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the vinylboronic ester (1.2 equivalents), the aryl halide (1.0 equivalent), and Cesium Fluoride (CsF, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., isopropanol or 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a pre-heated oil bath at a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: "Slow Release" Strategy using N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are exceptionally stable and can be used in Suzuki couplings where they slowly hydrolyze in situ to release the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, thereby suppressing protodeboronation.[1][2]
-
Reagent Preparation: To a reaction vessel, add the vinyl MIDA boronate (1.1 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by purging with argon or nitrogen.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) under the inert atmosphere.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1), via syringe. The presence of water is necessary for the slow hydrolysis of the MIDA ester.
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir vigorously. Monitor the reaction progress over several hours.
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures as described in Protocol 1.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vinylboronic Acid Dibutyl Ester in Cross-Coupling Reactions
Welcome to the technical support center for the use of vinylboronic acid dibutyl ester in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three primary side reactions encountered are protodeboronation, homocoupling, and hydrolysis of the dibutyl ester. These undesired reactions can significantly lower the yield of the desired cross-coupled product and complicate purification.
Q2: What is protodeboronation and why is it a problem with vinylboronic acids?
A2: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively converting the vinylboronic acid ester back to the corresponding alkene.[1] This is a common decomposition pathway for vinylboronic acids, especially under basic aqueous conditions, leading to a direct loss of your starting material.[1]
Q3: What leads to the formation of homocoupled byproducts?
A3: Homocoupling is the dimerization of two molecules of the vinylboronic acid ester to form 1,3-butadiene derivatives. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired coupling.[2] It can also occur if the reduction of a Pd(II) precatalyst is inefficient.
Q4: How does the dibutyl ester group affect the reaction compared to other esters like pinacol esters?
A4: Dibutyl esters are generally considered to be more susceptible to hydrolysis back to the boronic acid compared to more sterically hindered esters like pinacol esters.[3] While the in situ formation of the boronic acid is necessary for the catalytic cycle, premature or excessive hydrolysis can increase the rate of protodeboronation. However, less hindered esters may exhibit faster transmetalation kinetics.[4]
Troubleshooting Guide
Issue 1: Significant Protodeboronation Leading to Low Yield
Symptoms:
-
Formation of a significant amount of the corresponding alkene (ethene or substituted ethene).
-
Low consumption of the aryl halide starting material.
-
Low yield of the desired cross-coupled product.
Primary Causes:
-
Presence of excess water, which acts as a proton source.[1]
-
Use of strong bases, particularly hydroxides, which can accelerate the C-B bond cleavage.[5]
-
High reaction temperatures, which can increase the rate of decomposition.[6]
-
Prolonged reaction times, increasing the exposure of the boronic ester to destabilizing conditions.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Use Milder Bases | Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][8] | Reduced rate of protodeboronation, leading to higher product yield. |
| Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the primary proton source. | Significant suppression of protodeboronation. |
| Use More Stable Boron Reagents | If feasible, convert the vinylboronic acid to a more stable ester, such as a pinacol ester or a MIDA boronate, which slowly releases the active boronic acid.[1] | Lower concentration of the active boronic acid at any given time, reducing the likelihood of side reactions. |
| Lower Reaction Temperature | Conduct the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).[6] | Slower rate of protodeboronation relative to the cross-coupling reaction. |
| Optimize Catalyst System | Employ highly active catalyst systems (e.g., Buchwald-type ligands) to accelerate the desired cross-coupling, making it outcompete the protodeboronation.[1] | Faster formation of the desired product, minimizing the time for the side reaction to occur. |
Issue 2: Formation of Homocoupled Byproducts
Symptoms:
-
Presence of a symmetrical 1,3-diene byproduct in the crude reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Primary Causes:
-
Presence of dissolved oxygen in the reaction mixture.[9]
-
Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[2]
-
High concentration of the boronic acid ester.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[10] | Removal of dissolved oxygen, a key promoter of homocoupling. |
| Use a Pd(0) Catalyst Source | Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[10] | Reduced likelihood of Pd(II)-mediated homocoupling at the start of the reaction. |
| Slow Addition of Boronic Ester | Add the this compound solution slowly to the reaction mixture over a period of time. | Maintain a low instantaneous concentration of the boronic ester, disfavoring the bimolecular homocoupling reaction. |
| Bulky, Electron-Rich Ligands | Utilize ligands like SPhos or XPhos that can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates leading to homocoupling.[10] | Increased selectivity for the cross-coupled product. |
Issue 3: Hydrolysis of the Dibutyl Ester without Efficient Coupling
Symptoms:
-
Disappearance of the this compound signal in reaction monitoring (e.g., GC-MS or TLC) without a corresponding increase in the desired product.
-
Potential for increased protodeboronation.
Primary Causes:
-
Excessive water in the reaction mixture, especially in combination with a strong base.[3]
-
Sub-optimal catalyst activity, leading to hydrolysis being the dominant pathway.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Control Water Content | While some water can be beneficial for Suzuki couplings, for hydrolytically sensitive esters, it is crucial to use a minimal, optimized amount or switch to anhydrous conditions. | Balanced hydrolysis for transmetalation without excessive decomposition. |
| Use a More Stable Ester | As with protodeboronation, using a more robust ester like a pinacol derivative can prevent premature hydrolysis.[11] | Slower, more controlled release of the boronic acid. |
| Ensure Catalyst Activity | Use a fresh, active palladium catalyst and an appropriate ligand to ensure the cross-coupling reaction is efficient. | The rate of cross-coupling will outpace the rate of detrimental hydrolysis and subsequent side reactions. |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation
This protocol employs a milder base and controlled conditions to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, anhydrous K₃PO₄, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture for 10 minutes to ensure homogeneity.
-
Add the this compound to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Homocoupling
This protocol focuses on the rigorous exclusion of oxygen and the use of a Pd(0) source.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 5:1)
Procedure:
-
Add the aryl halide, base, and a stir bar to a Schlenk flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the solids and the flask.
-
Prepare a degassed solvent mixture by bubbling argon through the solvent for at least 30 minutes.
-
Under a positive pressure of argon, add the degassed solvent to the Schlenk flask.
-
Add the Pd(0) catalyst to the mixture under a positive flow of argon.
-
Finally, add the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Troubleshooting workflow for side reactions of this compound.
Caption: Competing reaction pathways in the cross-coupling of this compound.
Caption: Logical decision tree for selecting mitigation strategies.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Couplings with Air-Sensitive Palladium Precatalysts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling air-sensitive palladium precatalysts in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in my Suzuki coupling reaction?
A1: Low yields in Suzuki couplings often stem from several key factors:
-
Catalyst and Ligand Degradation: Palladium(0) catalysts and phosphine ligands are susceptible to oxidation in the presence of air, which deactivates the catalyst.[1][2]
-
Protodeboronation: This is a major side reaction where the boronic acid or ester is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids.[1]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often facilitated by the presence of oxygen.[1]
-
Impure Reagents or Solvents: Water and oxygen in solvents or reagents can poison the catalyst. It is crucial to use anhydrous and degassed solvents.[1]
-
Inefficient Precatalyst Activation: Some Pd(II) precatalysts require specific conditions (e.g., elevated temperatures, specific bases) to efficiently generate the active Pd(0) species.[2]
Q2: How can I minimize protodeboronation of my boronic acid?
A2: Mitigating protodeboronation is critical for improving reaction yields. Consider the following strategies:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote its decomposition. A careful selection is necessary.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][3]
-
Reaction Conditions: Employing lower temperatures and shorter reaction times can help reduce the extent of this side reaction.[1]
Q3: What causes homocoupling of the boronic acid, and how can I prevent it?
A3: Homocoupling is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] To prevent this:
-
Maintain a Strict Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][3]
Q4: Should I use a glovebox or a Schlenk line for my air-sensitive Suzuki coupling?
A4: Both gloveboxes and Schlenk lines are effective for creating an inert atmosphere.[4]
-
Glovebox: Provides a controlled environment with very low levels of oxygen and water, ideal for storing, weighing, and transferring highly air-sensitive reagents.[5] Entire reactions can be performed inside a glovebox.
-
Schlenk Line: A versatile and common setup that uses a dual manifold for vacuum and inert gas to de-gas solvents and purge reaction flasks. It is suitable for most air-sensitive reactions.[4]
Q5: Are there air-stable palladium precatalysts available for Suzuki couplings?
A5: Yes, several air-stable Pd(II) precatalysts have been developed to simplify reaction setup. These are often easier to handle and store than their air-sensitive counterparts.[6][7] Buchwald's third-generation (G3) precatalysts, for example, are air- and moisture-stable and offer rapid activation to the active Pd(0) species.[7]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst and ligand have been stored correctly under an inert atmosphere.[1] - Consider using a fresh batch of catalyst and ligand. - If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[8] |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use.[1] - Improve your inert atmosphere technique (see Experimental Protocols). - Check for any leaks in your Schlenk line or glovebox. |
| Impure Reagents | - Use anhydrous solvents and high-purity reagents. - Ensure the base is of high quality and handled under inert conditions if necessary.[1] |
| Incorrect Reaction Conditions | - Optimize the reaction temperature; some precatalysts require higher temperatures for activation, while some unstable substrates require milder conditions.[2] - Screen different bases and solvents. |
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[1] |
| Unstable Boronic Acid | - Use the boronic acid as soon as it is purchased or prepared. - Consider converting the boronic acid to a more stable derivative like a pinacol ester.[1] |
| Inappropriate Base | - Screen different bases. For example, weaker bases may reduce the rate of protodeboronation. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Suzuki couplings.
Table 1: Comparison of Palladium Precatalysts and Catalyst Loadings
| Precatalyst | Typical Loading (mol%) | Key Features | Source(s) |
| Pd(PPh₃)₄ | 1 - 5 | Commonly used, but can be air-sensitive. | [9] |
| Pd₂(dba)₃ | < 5 | Often used with a phosphine ligand. | [9] |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | 1 | Highly active, allows for mild reaction conditions. | [10] |
| tBuXPhos Pd G3 | 0.1 - 2 | Air- and moisture-stable, rapid activation. | [7] |
| PdCl₂(dppf)·CH₂Cl₂ | 2 | Effective for a range of coupling partners. | [11] |
Table 2: Influence of Reaction Parameters on Yield for a Model Suzuki Coupling
| Parameter | Variation | Yield (%) | Notes | Source |
| Catalyst | Pd(PPh₃)₄ | 71 | Effective for 2,4-dichloropyrimidine coupling. | [9] |
| Pd₂(dba)₃ | <5 | Inefficient without an appropriate ligand. | [9] | |
| Atmosphere | Nitrogen Blanket | ~55 | Incomplete conversion observed. | [12] |
| Argon Bubbling | ~95 | Improved conversion. | [12] | |
| Vacuum/Argon Cycles | 100 | Complete conversion achieved. | [12] |
Experimental Protocols
Protocol 1: Setting up a Suzuki Coupling under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) overnight and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Assembly: Quickly assemble the glassware while hot and flush with inert gas. Equip the flask with a magnetic stir bar and a rubber septum.
-
Purging: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[12]
-
Reagent Addition (Solids): Under a positive flow of inert gas, quickly add the aryl halide, boronic acid derivative, and base to the reaction flask.
-
Solvent Addition: Add degassed, anhydrous solvent to the flask via a cannula or a syringe. Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Catalyst Addition: If the catalyst is solid and air-stable, it can be added with the other solid reagents. If it is highly air-sensitive, it should be handled in a glovebox and added as a solution in degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or a bubbler can be used to maintain this).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
Protocol 2: Handling Air-Sensitive Reagents in a Glovebox
-
Preparation: Bring all necessary glassware, spatulas, vials, and sealed reagent containers into the glovebox antechamber.
-
Purging: Purge the antechamber by evacuating and backfilling with the glovebox's inert gas at least three times.[5]
-
Transfer: Move all items from the antechamber into the main glovebox chamber.
-
Weighing and Dispensing: Weigh the air-sensitive palladium precatalyst, ligand, and any other sensitive reagents directly into the reaction vessel inside the glovebox.
-
Assembly: Assemble the reaction apparatus (e.g., flask with condenser) inside the glovebox.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (previously brought into the glovebox) to the reaction vessel.
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox for heating on a standard laboratory hotplate/stirrer.
Visualizations
Caption: Workflow for setting up an air-sensitive Suzuki coupling reaction.
Caption: Decision tree for troubleshooting low yields in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. morressier.com [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Optimizing Vinylation of Aryl Halides
Welcome to the technical support center for the vinylation of aryl halides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems in a question-and-answer format, outlining potential causes and offering actionable solutions to optimize your reaction conditions.
Question 1: My reaction shows low to no conversion of the aryl halide. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue in palladium-catalyzed vinylation reactions, often stemming from suboptimal reaction parameters. Several factors could be at play:
-
Inadequate Catalyst Activity: The choice of palladium source and ligands is critical. For less reactive aryl bromides and chlorides, a more active catalyst system is often required.[1][2]
-
Solution: Consider using a pre-catalyst like a palladacycle or employing bulky, electron-rich phosphine ligands such as "Buchwald-type" ligands, which can enhance the rate of oxidative addition, a key step in the catalytic cycle.[1] For instance, the Tedicyp-palladium complex has shown high stability and activity.[2]
-
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[3]
-
Suboptimal Temperature: The reaction temperature is a critical parameter that influences catalyst activity and stability.[3]
-
Solution: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition. An optimal temperature range, often between 100-120°C, should be determined empirically for your specific system.[3] For some aryl chlorides, temperatures up to 160°C may be necessary.[5]
-
-
Solvent Effects: The solvent can influence catalyst stability, solubility of reagents, and the reaction mechanism itself.[6][7]
Question 2: I'm observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What's happening?
Answer: The formation of palladium black indicates catalyst decomposition, a common cause of reaction failure. This inactive form of palladium precipitates out of the solution, halting the catalytic cycle.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, leading to decomposition.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
-
High Reaction Temperature: As mentioned, excessive temperatures can promote the agglomeration of palladium nanoparticles, leading to the formation of palladium black.
-
Solution: Carefully control the reaction temperature and consider running optimization experiments to find the ideal balance between reaction rate and catalyst stability.
-
-
Inappropriate Ligand or Ligand Concentration: The ligand stabilizes the palladium catalyst. An incorrect choice or concentration can leave the catalyst vulnerable to decomposition.
-
Solution: Ensure the use of an appropriate ligand, often a phosphine ligand, at the correct ratio to palladium (a common starting point is 2:1 for monodentate ligands). Triphenylphosphine oxide has been shown to extend catalyst lifetime in some systems.[1]
-
Question 3: My reaction is producing significant amounts of side products, such as homocoupled aryl halide or isomerized alkene. How can I improve selectivity?
Answer: The formation of byproducts is a sign that reaction conditions are favoring undesired pathways.
-
Homocoupling of Aryl Halide: This side reaction can compete with the desired cross-coupling, especially at elevated temperatures.
-
Solution: Optimizing the reaction temperature by lowering it can help suppress this pathway.
-
-
Alkene Isomerization: The palladium-hydride intermediate in the Heck catalytic cycle can promote double bond isomerization in both the starting alkene and the product.[8]
-
Solution: The addition of a halide salt, such as LiCl, can sometimes minimize isomerization. Using a less polar solvent may also be beneficial.
-
-
Formation of Stilbene Derivatives (in reactions with ethylene): When using ethylene gas, a secondary Heck reaction between the product and the starting aryl halide can lead to the formation of stilbenes.[9]
-
Solution: Elevated pressures of ethylene are often required to suppress this side reaction and achieve high yields of the desired vinylarene.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which vinylating agent should I choose?
A1: The choice of vinylating agent depends on factors like cost, handling, and functional group tolerance.
-
Ethylene: The most atom-economical vinyl source, but requires special handling due to its gaseous nature and the need for pressure equipment.[1][9]
-
Vinylsilicon Reagents: Inexpensive and readily available options like divinyltetramethyldisiloxane (DVDS) offer a practical alternative to ethylene for laboratory-scale synthesis.[1]
-
Potassium Vinyltrifluoroborate: These salts are stable, easy to handle, and show good reactivity in Suzuki-Miyaura type vinylations.[3]
-
Vinylstannanes (e.g., Triphenyl vinyl tin): Used in Stille coupling reactions, they are effective but raise toxicity concerns due to the tin byproducts.[10]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand choice is critical for catalyst stability and reactivity.
-
For Aryl Iodides: Often, no additional ligand is required as the solvent or other reactants can act as ligands.[11]
-
For Aryl Bromides and Chlorides: These are less reactive and typically require the use of electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.[1][11][12] Examples include tri(o-tolyl)phosphine, dppf, or specialized ligands like Tedicyp and "Buchwald-type" ligands.[2] Bidentate ligands like BINAP have also been used successfully.[4][5]
Q3: What is the general trend in reactivity for aryl halides?
A3: The reactivity of aryl halides in palladium-catalyzed vinylation generally follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[10] Aryl iodides are the most reactive and can often react under milder conditions, while aryl chlorides are the least reactive and may require more forcing conditions, higher catalyst loadings, and specialized ligands.[1][5]
Q4: Can I run the reaction in water?
A4: Yes, palladium-catalyzed vinylation of aryl halides has been successfully performed in water.[6][13][14] Aqueous conditions can offer advantages in terms of cost, safety, and environmental impact. The use of a base like NaOH in water can generate highly reactive vinylsilanolate species from vinylalkoxysilanes.[6][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Effect of Temperature and Base on Heck Vinylation
| Aryl Halide | Vinylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-fluorobiphenyl | Ethylene | Palladacycle | K₂CO₃ | DMF | 85 | - | [3] |
| 4-Bromo-2-fluorobiphenyl | Ethylene | Palladacycle | K₂CO₃ | DMF | 100-105 | High | [3] |
| 4-Bromo-2-fluorobiphenyl | Ethylene | Palladacycle | K₂CO₃ | DMF | 110 | Low (dimerization) | [3] |
| Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | - | [15][16] |
| 4-Bromoacetophenone | Styrene | Pd(II)-complex | NaOH | Water | 100 | - | [17] |
| 4-Bromoacetophenone | Styrene | Pd(II)-complex | NaOH | DMF | 140 | High | [17] |
| Aryl Chlorides | Potassium Alkenyltrifluoroborates | Palladacycle/(S)-Binap | Cs₂CO₃ | DMF | 120-160 | Good to Excellent | [5] |
Table 2: Comparison of Different Vinylating Agents
| Vinylating Agent | Aryl Halide Type | Typical Conditions | Advantages | Disadvantages | Reference |
| Ethylene | Bromides, Iodides | High Pressure (15-290 psi) | Atom economical | Requires special handling/pressure equipment | [3][9] |
| Vinylalkoxysilanes | Iodides, Bromides | Aqueous NaOH or Silanolate Activators | Inexpensive, readily available | May require activators | [1][6] |
| Potassium Alkenyltrifluoroborates | Chlorides, Bromides | Pd catalyst, phosphine ligand, base | Stable, easy to handle | Cost may be a factor | [3][5] |
| Vinylstannanes | Iodides, Bromides, Chlorides | Pd catalyst | Broad scope | Toxic tin byproducts | [10] |
Experimental Protocols
Protocol 1: General Procedure for Heck Vinylation of an Aryl Bromide with Ethylene
This protocol is adapted from a general procedure for the vinylation of aryl bromides using a palladacycle catalyst.[3]
-
Reaction Setup: To a dried reaction vessel (e.g., a Fisher-Porter tube for reactions under pressure), add the aryl bromide (1.0 eq), the palladacycle catalyst (e.g., 1-5 mol%), and a suitable base (e.g., potassium acetate, 2.0 eq).
-
Solvent Addition: Add a degassed solvent, such as DMF.
-
Ethylene Introduction: Purge the vessel with ethylene gas and then pressurize to the desired pressure (e.g., 15-30 psi).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-105 °C) and stir for the required time (typically 18-24 hours).
-
Work-up: After cooling to room temperature, carefully vent the ethylene gas. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Vinylation of an Aryl Halide with a Vinylsilicon Reagent
This protocol is a general representation based on methods using vinylsiloxanes.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), a palladium source (e.g., Pd(dba)₂, 1-2 mol%), and a phosphine ligand if necessary (e.g., a "Buchwald-type" ligand, 2-4 mol%).
-
Reagent Addition: Add the vinylsilicon reagent (e.g., DVDS, 1.5-2.0 eq of vinyl groups) and the activator (e.g., potassium triethylsilanolate, 2.0-3.0 eq).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (room temperature to reflux, depending on the aryl halide and ligand) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex [organic-chemistry.org]
- 3. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic studies on the Pd-catalyzed vinylation of aryl halides with vinylalkoxysilanes in water: the effect of the solvent and NaOH promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Water on Boronic Ester Stability and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronic esters. The information addresses common challenges encountered due to the presence of water, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic ester decomposing during my reaction or workup?
A1: Boronic esters are susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the corresponding boronic acid and diol.[1][2] This process is reversible and the equilibrium can be influenced by several factors including pH, temperature, solvent, and the steric and electronic properties of the boronic ester itself.[3][4] Pinacol esters (Bpin), while common, are known to be prone to hydrolysis, which can lead to product loss during aqueous workups or chromatography.[1][3]
Q2: How does pH affect the stability of my boronic ester?
A2: The rate of hydrolysis of boronic esters is significantly influenced by pH.[4][5] The reaction can be accelerated at both acidic and basic pH. At physiological pH, the rate of hydrolysis can be considerably accelerated.[5] Under basic conditions, the boronic ester can be attacked by hydroxide ions, forming a tetrahedral boronate species which is more susceptible to cleavage.[4]
Q3: Can I use boronic esters in aqueous reaction conditions?
A3: While challenging, it is possible. The stability of the boronic ester is crucial. Some boronic esters, particularly those derived from sterically hindered diols, exhibit greater stability in the presence of water.[1][6] For reactions requiring aqueous conditions, such as some Suzuki-Miyaura couplings, the addition of water is often necessary to facilitate the dissolution of bases and promote the catalytic cycle.[7][8] However, this can also increase the rate of hydrolysis and protodeboronation. Careful selection of the boronic ester, reaction conditions, and temperature is critical.[8]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of your desired product.[9] This is a common issue in reactions involving boronic acids and esters, especially in the presence of water, which can act as a proton source.[9] Minimizing protodeboronation can be achieved by using anhydrous conditions when possible, carefully selecting the base, and keeping reaction temperatures as low as feasible.[10] Using more stable boronic esters or protecting groups like MIDA esters can also suppress this side reaction.[9]
Q5: How should I store my boronic esters to prevent degradation?
A5: To minimize hydrolysis, boronic esters should be stored in a cool, dry environment in a tightly sealed container to protect them from atmospheric moisture.[11] For particularly sensitive boronic esters, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Due to Suspected Hydrolysis
Problem: You are observing a low yield of your desired coupled product, and you suspect your boronic ester is hydrolyzing before or during the reaction.
Troubleshooting Steps:
-
Assess Boronic Ester Stability: Before running the coupling reaction, assess the stability of your boronic ester under the planned reaction conditions (solvent, base, temperature) in the presence of water. This can be done by taking a small sample of the boronic ester in the reaction solvent with water and monitoring its integrity over time by NMR or HPLC.
-
Use Anhydrous Conditions (If Possible): If the reaction allows, use anhydrous solvents and reagents to minimize hydrolysis.[12]
-
Select a More Stable Boronic Ester: Consider using a more hydrolytically stable boronic ester. Esters derived from diols with increased steric hindrance around the boron atom are generally more resistant to hydrolysis.[1]
-
Optimize Base and Temperature: Use a weaker, non-aqueous base if compatible with your reaction.[10] Lowering the reaction temperature can also slow down the rate of hydrolysis.[8]
-
"Slow Release" Strategy: Employ boronic acid derivatives like MIDA esters or organotrifluoroborates, which slowly release the boronic acid in situ, maintaining a low concentration and minimizing side reactions like protodeboronation.[9]
Issue 2: Difficulty in Purifying Boronic Ester Due to Streaking on Silica Gel
Problem: Your boronic ester appears impure by TLC and streaks during column chromatography, making purification difficult.
Troubleshooting Steps:
-
Confirm On-Column Decomposition: The streaking may be due to the hydrolysis of the boronic ester on the silica gel, which contains water. To test this, run a 2D TLC. Spot your compound, run the TLC in one direction, then turn it 90 degrees and run it in the same solvent system. If the spot deviates from the diagonal, it indicates on-column decomposition.
-
Use a Less Polar or Neutral Stationary Phase: Consider using neutral alumina for chromatography instead of silica gel.
-
Deactivate Silica Gel: If you must use silica gel, you can deactivate it by adding a small percentage of a base like triethylamine to your eluent. This can help to suppress hydrolysis.
-
Alternative Purification Methods: Explore non-chromatographic purification methods such as recrystallization or distillation if applicable.
-
Convert to a More Stable Derivative: For purification purposes, you can temporarily convert your boronic ester to a more stable derivative, such as a trifluoroborate salt, which is often crystalline and easier to handle.[13]
Data Presentation
Table 1: Relative Hydrolysis Rates of Phenylboronic Pinacol Esters with Different Substituents
| Substituent on Phenyl Ring | Relative Rate of Hydrolysis | Reference |
| p-NH2 | Fast | [5] |
| p-OH | Fast | [5] |
| p-NHCOCH3 | Moderate | [5] |
| H | Slower | [5] |
Note: Electron-donating groups on the aromatic ring tend to accelerate the rate of hydrolysis.[5]
Table 2: Effect of pH on the Rate of Boronate Ester Formation and Hydrolysis
| pH | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Reverse Rate Constant (k₋₁) (s⁻¹) | Reference |
| 5.3 | 2.4 | 0.004 | [14] |
| 6.2 | 1.8 | 0.003 | [14] |
| 7.4 | 1.1 | 0.002 | [14] |
| 9.5 | 0.4 | 0.001 | [14] |
| 11.3 | 0.8 | 0.001 | [14] |
Data from a study on the reaction of an o-aminomethyl phenylboronic acid with fructose in a 2:1 water/methanol solvent system.[14] The forward (k₁) and reverse (k₋₁) rate constants show a dependence on pH.[14]
Experimental Protocols
Protocol 1: Monitoring Boronic Ester Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of a boronic ester.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Water (H₂O or D₂O)
-
NMR tube
-
Internal standard (optional, e.g., mesitylene)
Procedure:
-
Prepare a stock solution of your boronic ester in the chosen deuterated solvent at a known concentration.
-
If using an internal standard, add a known amount to the stock solution.
-
Transfer a measured volume (e.g., 0.5 mL) of the boronic ester solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity of the starting material and establish the chemical shifts of the key protons.
-
Add a known amount of water to the NMR tube. The amount can be varied to study its effect on the hydrolysis rate.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) at a constant temperature.
-
Monitor the disappearance of the signals corresponding to the boronic ester and the appearance of new signals corresponding to the boronic acid and the diol.
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the boronic ester and its hydrolysis products over time.
-
The rate of hydrolysis can be calculated from the change in concentration over time.
Protocol 2: Assessing Boronic Ester Stability by HPLC
This protocol is suitable for quantifying the stability of a boronic ester under various conditions.
Materials:
-
Boronic ester of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Develop an HPLC method that provides good separation between the boronic ester, the corresponding boronic acid, and the diol. The use of a high percentage of organic solvent in the mobile phase can help prevent on-column hydrolysis.[15]
-
Prepare a stock solution of the boronic ester in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a series of solutions by diluting the stock solution with the desired aqueous buffer or solvent mixture to be tested.
-
Incubate these solutions at a controlled temperature.
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Record the chromatograms and determine the peak areas for the boronic ester and its hydrolysis products.
-
Calculate the percentage of the remaining boronic ester at each time point to determine its stability under the tested conditions. On-column hydrolysis can be a significant issue, and selecting a stationary phase with low silanol activity can minimize this.[15][16]
Visualizations
Caption: Mechanism of boronic ester hydrolysis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Equilibrium between boronic acid and boronic ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 14. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting homocoupling of boronic acids in Suzuki reactions
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2][3][4]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1][2][4][5][6][7] Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][9] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[2][8]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2]
Q4: How does the choice of palladium source, ligand, and base affect homocoupling?
A4: The selection of these reagents is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[3] If a Pd(II) precatalyst is used, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II).[8]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[3] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[3]
-
Base: The base is essential for activating the boronic acid. However, the choice of base can influence the extent of side reactions. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials or products.
Q5: What is the influence of solvents and temperature on homocoupling?
A5: Solvents and temperature are critical parameters to control for minimizing homocoupling.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] While the addition of water is often necessary to dissolve the base and activate the boronic species, an excessive amount can sometimes promote homocoupling.[1][10]
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[11]
Troubleshooting Guide
If you are observing significant homocoupling, follow this logical workflow to diagnose and resolve the issue.
A logical workflow for troubleshooting and minimizing homocoupling.
Data on Minimizing Homocoupling
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source (mol%) | Ligand | Homocoupling Yield (%) | Desired Product Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ | 25 | 70 | [9] |
| 2 | Pd(PPh₃)₄ (2) | - | 5 | 92 | [3] |
| 3 | Pd₂(dba)₃ (1) | SPhos | <2 | 95 | [3] |
Table 2: Effect of Solvent on Homocoupling
| Entry | Solvent System (v/v) | Base | Homocoupling Yield (%) | Desired Product Yield (%) | Reference |
| 1 | Toluene | K₃PO₄ | 15 | 80 | [1] |
| 2 | Dioxane/H₂O (10:1) | K₃PO₄ | 8 | 88 | [1] |
| 3 | THF | K₂CO₃ | 10 | 85 | [1] |
| 4 | Acetone/H₂O (3:1) | K₂CO₃ | <5 | >90 | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to reduce the formation of homocoupled byproducts.
A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a phosphine ligand (e.g., SPhos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the previously degassed solvent (e.g., a toluene/water mixture) via syringe.
-
Reaction Mixture Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for another 10-15 minutes.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst, 0.5–2 mol%).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.[12]
Protocol 2: Procedure for Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Thaw: Close the vacuum line, remove the liquid nitrogen bath, and allow the solvent to thaw completely under a static vacuum.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Vinylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed vinylation reactions. The content is structured to address specific experimental issues in a clear question-and-answer format, offering practical solutions and detailed explanations.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed vinylation reactions, such as the Heck and Stille reactions.
Guide 1: Low or No Reaction Yield
Q1: My vinylation reaction (e.g., Heck, Stille) is resulting in a low yield or failing completely. What are the initial troubleshooting steps?
A low or non-existent yield in a palladium-catalyzed vinylation reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The initial focus should be on the integrity of the catalyst, reagents, and reaction conditions.
Initial Diagnostic Workflow:
-
Catalyst Activity Verification: The primary suspect in a failed reaction is often the palladium catalyst itself. The active catalytic species is Pd(0), which can be sensitive to air and moisture.
-
For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂): Ensure that the in situ reduction to Pd(0) is occurring. Inefficient reduction can be a significant bottleneck.[1] Consider using a more reliable, well-defined Pd(0) precatalyst if issues persist.
-
For Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These should be stored under an inert atmosphere and handled with care to prevent oxidation. Older batches may have reduced activity.
-
-
Reagent and Solvent Quality:
-
Aryl/Vinyl Halide/Triflate: Verify the purity of your electrophile. Impurities can act as catalyst poisons.
-
Vinylation Reagent (e.g., alkene, organostannane): Ensure the vinylating agent is pure and has not degraded. For instance, some vinylstannanes can be unstable.
-
Solvents: Use anhydrous and thoroughly degassed solvents. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands.[2]
-
Base: The choice and quality of the base are critical. For example, in Heck reactions, the base neutralizes the acid generated, preventing catalyst deactivation.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low for catalyst activation or too high, leading to catalyst decomposition.[2] A systematic optimization of the temperature is recommended.
-
Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen contamination.
-
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Guide 2: Catalyst Decomposition (Palladium Black Formation)
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?
The formation of palladium black is a clear visual indicator of catalyst decomposition, where the catalytically active, soluble palladium species aggregate into inactive, insoluble palladium metal.[3] This is a common deactivation pathway in many palladium-catalyzed reactions.
Causes of Palladium Black Formation:
-
Ligand Dissociation/Degradation: The primary role of ligands (e.g., phosphines) is to stabilize the mononuclear palladium species in the catalytic cycle. If the ligand dissociates from the palladium center or degrades, the "naked" palladium atoms can aggregate.[4]
-
High Temperatures: Elevated temperatures can accelerate ligand dissociation and increase the rate of palladium nanoparticle aggregation.
-
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction.
-
Presence of Oxidants: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black under certain conditions.
Strategies to Prevent Palladium Black Formation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium, reducing the likelihood of dissociation.[4][5] The table below provides a comparison of common phosphine ligands and their general characteristics.
-
Optimize Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio, but this may require optimization for specific reactions.
-
Use of Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species more cleanly and efficiently, potentially reducing the formation of palladium black.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rigorous Inert Atmosphere: Ensure that all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
The following diagram illustrates the pathway to palladium black formation and the key preventative measures.
Section 2: Frequently Asked Questions (FAQs)
Q3: How do I choose the appropriate phosphine ligand for my vinylation reaction?
The choice of phosphine ligand is critical and depends on the specific substrates and reaction type. Generally, for cross-coupling reactions involving less reactive electrophiles (e.g., aryl chlorides or triflates), bulky and electron-rich phosphine ligands are preferred.[4][5] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytically active monoligated palladium species. The table below summarizes the characteristics of some common phosphine ligands.
Q4: What are the common side reactions in Stille vinylation, and how can they be minimized?
Besides catalyst decomposition, Stille vinylation can be prone to specific side reactions:
-
Homocoupling of the Organostannane: This results in the formation of a dimer of the vinyl group from the organostannane. It can be minimized by the slow addition of the organostannane to the reaction mixture and by ensuring efficient oxidative addition of the palladium catalyst to the electrophile.
-
Proto-destannylation: This is the cleavage of the carbon-tin bond by a proton source, leading to the formation of a simple alkene from the organostannane. To avoid this, use anhydrous solvents and reagents.
-
E/Z Isomerization: For vinylstannanes, the stereochemistry of the double bond is usually retained. However, under harsh reaction conditions (e.g., prolonged heating), isomerization can occur. It is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary.
Q5: My product is contaminated with residual palladium. What are the best methods for its removal?
Palladium contamination is a significant concern, especially in pharmaceutical applications. Several methods can be employed to remove residual palladium:
-
Scavenging Resins: Thiol-functionalized silica or polymer resins are effective at scavenging soluble palladium species.
-
Activated Carbon: Treatment of the reaction mixture with activated carbon can adsorb palladium.
-
Extraction: Aqueous washes with solutions of reagents that can complex with palladium, such as thiourea or cysteine, can be effective.
-
Recrystallization: For solid products, recrystallization is often a simple and effective method for removing palladium impurities.
Section 3: Data Presentation
Table 1: Comparison of Common Phosphine Ligands in Palladium-Catalyzed Vinylation
| Ligand | Structure | Key Characteristics | Typical Applications |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Standard, air-stable, but can be less effective for challenging substrates. | Heck and Stille reactions with reactive aryl iodides and bromides. |
| Tri(tert-butyl)phosphine (P(tBu)₃) | P(C(CH₃)₃)₃ | Very bulky and electron-rich, highly active. Air-sensitive. | Heck and Stille reactions with unreactive aryl chlorides.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky biarylphosphine, promotes fast oxidative addition and reductive elimination. | Suzuki, Heck, and Stille couplings with a wide range of substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, often provides high turnover numbers. | General cross-coupling reactions, including vinylations. |
Table 2: Effect of Additives on Suppressing Catalyst Decomposition
| Additive | Function | Mechanism of Action | Typical Concentration |
| Excess Ligand | Stabilizes Pd(0) | Shifts the equilibrium away from ligand dissociation, preventing aggregation. | 1.1 - 2 equivalents relative to Pd |
| Phase-Transfer Catalysts (e.g., TBAB) | Enhance solubility and reaction rates | Can improve the interaction between reactants in biphasic systems, potentially reducing reaction times and thermal decomposition. | 1 equivalent |
| Antioxidants (in specific cases) | Prevent oxidative degradation | Can protect sensitive ligands or the Pd(0) catalyst from oxidation. | Varies |
Section 4: Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of Palladium Black Formation
This protocol allows for the semi-quantitative monitoring of palladium black formation in a reaction mixture.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette with a stir bar.
-
Reaction mixture components (solvent, catalyst, ligand, reagents).
-
Syringes and needles for transfer under inert atmosphere.
Procedure:
-
Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent in a glovebox or under an inert atmosphere.
-
Transfer a known volume of the stock solution to the quartz cuvette, which has been pre-heated to the desired reaction temperature in the spectrophotometer.
-
Record an initial UV-Vis spectrum (e.g., from 300 to 800 nm). The solution should be clear, showing characteristic absorbance peaks for the soluble palladium complex.
-
Inject the remaining reaction components (e.g., aryl halide, vinylating agent, base) into the cuvette and start data acquisition.
-
Monitor the change in the UV-Vis spectrum over time. The formation of palladium black will lead to a broad increase in absorbance across the visible spectrum due to light scattering by the nanoparticles.[6][7][8]
-
The rate of increase in absorbance at a non-absorbing wavelength (e.g., 800 nm) can be used to approximate the rate of palladium black formation.
Protocol 2: ICP-MS Analysis of Palladium Leaching
This protocol provides a method for the accurate quantification of palladium residues in a final product.
Materials:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Microwave digestion system.
-
Trace metal grade nitric acid and hydrochloric acid.
-
Volumetric flasks and pipettes.
-
Palladium standard solution for calibration.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified product (e.g., 50-100 mg) into a clean microwave digestion vessel.
-
Digestion: Add a mixture of trace metal grade nitric acid and hydrochloric acid (e.g., 3:1 aqua regia) to the vessel.
-
Seal the vessel and place it in the microwave digestion system. Run a suitable digestion program to completely dissolve the sample and oxidize the organic matrix.
-
Dilution: After cooling, carefully transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. A further dilution may be necessary to bring the palladium concentration within the linear range of the ICP-MS.
-
Analysis: Prepare a series of calibration standards from the palladium stock solution.
-
Analyze the calibration standards and the diluted sample solution by ICP-MS, monitoring the appropriate palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).
-
Quantify the palladium concentration in the original sample based on the calibration curve.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gessnergroup.com [gessnergroup.com]
- 6. Structural Characterizations of Palladium Clusters Prepared by Polyol Reduction of [PdCl4]2− Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalijar.com [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
Technical Support Center: Purification of Boronic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acid derivatives?
A1: Common impurities include:
-
Boroxines: These are cyclic trimeric anhydrides that form through the dehydration of boronic acids.[1][2] Their formation is reversible and can complicate purification and characterization.[1]
-
Starting materials and reagents: Unreacted starting materials and excess reagents from the synthesis are common contaminants.
-
Homocoupled byproducts: Dimerization of the boronic acid or starting material can occur under certain reaction conditions.
-
Protodeborylation products: Cleavage of the C-B bond can lead to the formation of the corresponding arene or alkane.
-
Residual catalyst: For reactions employing metal catalysts (e.g., Suzuki-Miyaura coupling), residual metals like palladium can be present.
Q2: My boronic acid appears as a broad or complex set of signals in the 1H NMR spectrum. What could be the cause?
A2: This is often due to the presence of boroxines in equilibrium with the monomeric boronic acid.[3] The presence of multiple species in solution leads to a complex NMR spectrum. Adding a small amount of a protic solvent like D2O or methanol to the NMR sample can often simplify the spectrum by hydrolyzing the boroxine back to the boronic acid monomer.
Q3: Why is my boronic acid derivative sticking to the silica gel column during chromatography?
A3: Boronic acids are Lewis acidic and can interact strongly with the silanol groups on the surface of silica gel, leading to poor recovery and streaking. This is a common issue with normal-phase chromatography of unprotected boronic acids.
Q4: How can I prevent boroxine formation?
A4: Boroxine formation is an equilibrium process driven by the removal of water.[1] To minimize boroxine formation, avoid anhydrous conditions during storage and handling if possible. Storing boronic acids in a hydrated form or as a slurry in a suitable solvent can help maintain the monomeric state. For purification, using techniques that involve aqueous workups can help hydrolyze any boroxines that have formed.
Q5: What are the advantages of converting my boronic acid to a boronate ester for purification?
A5: Converting a boronic acid to a boronate ester, such as a pinacol ester, offers several advantages for purification:
-
Increased stability: Boronate esters are generally more stable and less prone to dehydration and boroxine formation.[4]
-
Improved chromatographic behavior: They are less polar and less Lewis acidic than the corresponding boronic acids, making them more amenable to purification by standard silica gel chromatography.[5]
-
Easier handling: Many boronate esters are crystalline solids, which can be easier to handle and weigh than the often fluffy or amorphous boronic acids.
Troubleshooting Guides
Issue 1: Low Yield or No Recovery from Silica Gel Chromatography
| Possible Cause | Troubleshooting Step |
| Strong adsorption to silica gel | 1. Use a less polar solvent system: A more polar eluent can help to displace the boronic acid from the silica. |
| 2. Modify the silica gel: Pre-treating the silica gel with boric acid can reduce the over-adsorption of boronic esters.[6] | |
| 3. Switch to a different stationary phase: Consider using neutral alumina or a C18 reversed-phase column.[7] | |
| 4. Convert to a boronate ester: Pinacol esters are less polar and less likely to stick to silica gel.[5] |
Issue 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| Oiling out | 1. Use a more dilute solution: Oiling out can occur if the solution is too concentrated. |
| 2. Cool the solution more slowly: Rapid cooling can favor oil formation over crystallization. | |
| 3. Change the solvent system: Experiment with different solvents or solvent mixtures. | |
| No crystal formation | 1. Scratch the inside of the flask: This can provide nucleation sites for crystal growth. |
| 2. Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization. | |
| 3. Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent. | |
| 4. Cool to a lower temperature: Using an ice bath or freezer may be necessary to induce crystallization. |
Issue 3: Presence of Boroxine in the Final Product
| Possible Cause | Troubleshooting Step |
| Dehydration during workup or storage | 1. Aqueous workup: Ensure the final workup steps involve washing with water to hydrolyze any boroxines. |
| 2. Recrystallization from a protic solvent: Recrystallizing from a solvent containing water can help to convert boroxines back to the monomer. | |
| 3. Store under hydrated conditions: Avoid storing the purified boronic acid in a desiccator for extended periods. |
Quantitative Data on Purification Methods
Table 1: Purification of Boronic Acid Pinacol Esters by Flash Column Chromatography [5]
| Boronic Acid Derivative | Yield (%) |
| 4-Methoxyphenylboronic acid pinacol ester | 93 |
| 4-Methylphenylboronic acid pinacol ester | 93 |
| 4-(Methoxycarbonyl)phenylboronic acid pinacol ester | 92 |
| 4-(Trifluoromethoxy)phenylboronic acid pinacol ester | 91 |
| 4-Chlorophenylboronic acid pinacol ester | 87 |
| 4-(Methylthio)phenylboronic acid pinacol ester | 84 |
Table 2: Deprotection of Alkylpinacolyl Boronate Esters via Diethanolamine (DEA) Adducts [8]
| Substrate | Product | Yield of DEA Adduct (%) |
| tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | 8-(2-(tert-Butoxycarbonyl)ethyl)-...-uide | 75 |
| Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | 8-(2-(Benzyloxycarbonyl)ethyl)-...-uide | 82 |
| N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | 8-(2-(Benzylcarbamoyl)ethyl)-...-uide | 68 |
Table 3: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines [1]
| Substituent (R) | Keq (M-2) | ΔH (kJ mol-1) | ΔS (J K-1 mol-1) |
| OMe | 1.40 | 11.7 | 45.1 |
| Me | 0.45 | 14.3 | 37.8 |
| H | 0.32 | 15.1 | 37.1 |
| Cl | 0.09 | 18.5 | 32.8 |
| CO2Me | 0.02 | 22.3 | 29.8 |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via its Diethanolamine (DEA) Adduct
This protocol is adapted from a procedure described for the purification of various boronic acids.[9]
-
Adduct Formation: Dissolve the crude boronic acid in dichloromethane (DCM) in an open flask at room temperature. Add diethanolamine (1.1 equivalents) and stir the mixture.
-
Isolation of the Adduct: The diethanolamine adduct will often precipitate as a solid. The solid can be isolated by filtration. If precipitation is slow, the solvent can be slowly evaporated.
-
Recrystallization (Optional): The isolated adduct can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes).
-
Liberation of the Pure Boronic Acid: Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until all the solid has dissolved.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Quantitative 1H NMR (qNMR) for Purity Assessment
This protocol provides a general guideline for determining the absolute purity of a boronic acid derivative using an internal standard.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should be soluble in the same deuterated solvent, have non-overlapping signals with the analyte, and be stable.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a 1H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of the boronic acid and a known signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
analyte = boronic acid derivative
-
IS = internal standard
-
-
Visualizations
Caption: General workflow for the purification of boronic acid derivatives.
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.
Caption: Troubleshooting guide for low recovery during silica gel chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Boronic Ester Stability for Cross-Coupling Reactions
Welcome to the technical support center for improving the stability and performance of boronic esters in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges and offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my boronic ester is decomposing?
Boronic esters, particularly common variants like pinacol esters (Bpin), are susceptible to several decomposition pathways. The most frequent issues are:
-
Hydrolysis: The ester can react with water to revert to the corresponding boronic acid and diol.[1][2] This process is often accelerated under the aqueous basic conditions typical of many cross-coupling reactions.[3] Electron-deficient aryl boronate esters are especially prone to facile hydrolysis.[4]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. It is a common side reaction for many boronic acids and esters.[5][6]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in biological contexts or in the presence of reactive oxygen species, leading to byproducts like phenols.[2][7]
Q2: How can I improve the stability of my boronic ester during storage and the reaction itself?
To enhance stability, consider both the choice of the ester and the experimental conditions:
-
Choose a More Stable Ester: While pinacol esters are common, other derivatives offer superior stability.[3]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as benchtop-stable crystalline solids that can be stored for months under air without detectable decomposition.[6][8] They work via a slow-release mechanism, gradually providing the active boronic acid under reaction conditions.[8]
-
Sterically hindered esters , such as those derived from neopentyl glycol or pinanediol, offer greater thermodynamic and kinetic stability compared to pinacol esters.[1][9]
-
Diethanolamine (DEA) and Diisopropanolamine (DIPAB) adducts form internal B-N coordination bonds, significantly increasing hydrolytic stability.[10][11]
-
-
Control Reaction Conditions:
-
Anhydrous Conditions: For boronic esters, using anhydrous solvents and reagents can significantly reduce hydrolysis and protodeboronation.[6]
-
Inert Atmosphere: Store sensitive boronic esters under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased boronic esters to avoid using partially degraded material.[6]
-
Q3: My Suzuki-Miyaura coupling has a low yield. How do I troubleshoot issues related to the boronic ester?
Low yields are often linked to the stability and reactivity of the boron reagent. A systematic troubleshooting approach is recommended.
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Q4: How do I choose the right boronic acid surrogate for my experiment?
The choice depends on a trade-off between reactivity and stability.[3] Boronic acids are generally more reactive but less stable, while esters are more stable but may react more slowly.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Vinylboronic Acid Dibutyl Ester and Vinylboronic Acid Pinacol Ester for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, vinylboronic acid esters serve as indispensable vinylating agents. This guide provides an objective comparison of two commonly utilized vinylboronic acid esters: vinylboronic acid dibutyl ester and vinylboronic acid pinacol ester, with a focus on their performance, stability, and handling characteristics, supported by experimental data and detailed protocols.
This compound and vinylboronic acid pinacol ester are both valuable reagents for the introduction of a vinyl group onto aryl, heteroaryl, or vinyl halides and triflates. However, their distinct ester functionalities impart differences in stability, reactivity, and ease of handling, which can significantly influence the outcome of a chemical transformation. The choice between these two reagents often hinges on a trade-off between reactivity and stability.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and both esters are competent partners in this reaction. The pinacol ester is widely recognized for its superior stability, which often translates to more consistent and reproducible results, particularly in complex, multi-step syntheses.[1] While direct comparative studies detailing yields for both vinylboronic acid esters under identical conditions are not abundant in the literature, the general principles of boronic ester reactivity can be applied.
Boronic acids are generally more reactive than their corresponding esters in Suzuki-Miyaura couplings.[2] However, the instability of vinylboronic acid itself, which is prone to polymerization, necessitates the use of its ester derivatives.[3] The dibutyl ester, with its less sterically hindered boronate center compared to the pinacol ester, may exhibit slightly higher reactivity in some cases. Conversely, the enhanced stability of the pinacol ester can lead to higher effective concentrations of the active reagent over the course of the reaction, potentially resulting in higher overall yields, especially in reactions requiring prolonged heating.
Table 1: General Comparison of Properties
| Property | This compound | Vinylboronic Acid Pinacol Ester |
| Molecular Formula | C₁₀H₂₁BO₂ | C₈H₁₅BO₂ |
| Molecular Weight | 184.08 g/mol | 154.01 g/mol |
| Appearance | Clear liquid | Colorless to light yellow liquid |
| Boiling Point | 35-40 °C @ 0.1 atm | 52-54 °C @ 24 mmHg |
| Density | 0.835 g/mL at 25 °C | 0.908 g/mL at 25 °C |
| Refractive Index | n20/D 1.4180 | n20/D 1.4300 |
| Storage Temperature | 2-8 °C | -20 °C |
Stability and Handling
The most significant differentiator between the two esters is their stability. Boronate esters, in general, are more stable than their corresponding boronic acids, protecting the C-B bond from protodeboronation and oxidation.[1] The pinacol ester, being a cyclic boronate, exhibits markedly superior hydrolytic and thermal stability compared to the acyclic dibutyl ester.[4][5] This enhanced stability is attributed to the chelation effect of the pinacol group and the steric hindrance around the boron atom, which protects it from nucleophilic attack by water or other protic species.[5]
The lower stability of the dibutyl ester can be a disadvantage, leading to decomposition during storage or under the reaction conditions, which may negatively impact reaction yields. It is typically stored at 2-8 °C, while the pinacol ester is best kept at -20 °C for long-term stability. Both reagents are often supplied with a stabilizer, such as phenothiazine, to prevent polymerization of the vinyl group.
Table 2: Stability Comparison
| Feature | This compound | Vinylboronic Acid Pinacol Ester |
| Hydrolytic Stability | Moderate | High[1][6] |
| Thermal Stability | Moderate | High[7] |
| Storage | Requires refrigeration (2-8 °C)[8] | Requires freezing (-20 °C) for long-term storage |
| Handling | Prone to gradual hydrolysis | More robust and easier to handle[1] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura vinylation of an aryl bromide using each of the boronic acid esters.
Protocol 1: Vinylation of 4-Bromotoluene with this compound
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
This compound (1.2 mmol, 221 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene via syringe and stir the mixture for 10 minutes at room temperature.
-
Add this compound, followed by an aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-vinyltoluene.
Protocol 2: Vinylation of 4-Bromotoluene with Vinylboronic Acid Pinacol Ester
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Vinylboronic acid pinacol ester (1.2 mmol, 185 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a microwave vial, combine 4-bromotoluene, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Add 1,4-dioxane and water.
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes) to yield 4-vinyltoluene.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 97 6336-45-4 [sigmaaldrich.com]
A Head-to-Head Comparison: Vinylboronic Acid Dibutyl Ester vs. Vinyl MIDA Boronate in Suzuki-Miyaura Cross-Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the boron reagent is a critical parameter that dictates the efficiency, scope, and practicality of the transformation. For the introduction of a vinyl group, a common structural motif in pharmaceuticals and functional materials, vinylboronic acid derivatives are indispensable reagents. This guide provides an objective comparison of two prominent vinylating agents: Vinylboronic acid dibutyl ester and vinyl MIDA (N-methyliminodiacetic acid) boronate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal reagent for their synthetic endeavors.
The fundamental difference between these two reagents lies in their stability and the nature of the boron center. This compound is a classical boronic ester with a trigonal planar sp²-hybridized boron atom. In contrast, vinyl MIDA boronate features a tetracoordinate sp³-hybridized boron center, resulting from the dative bond from the nitrogen atom of the MIDA ligand. This structural distinction has profound implications for their stability, reactivity, and handling.
Executive Summary: Stability as the Deciding Factor
Vinyl MIDA boronate emerges as a superior reagent in terms of stability. It is an air- and chromatographically stable solid that can be conveniently handled and stored long-term.[1][2] This exceptional stability is attributed to the protective MIDA ligand, which shields the reactive C-B bond from premature decomposition pathways such as protodeboronation, a known issue with vinylboronic acids and their simple esters.[3] This stability makes vinyl MIDA boronate particularly advantageous for multi-step syntheses and for reactions involving sensitive substrates.
This compound, while commercially available, is more susceptible to hydrolysis and potential polymerization, necessitating careful handling and storage, often with the addition of stabilizers.[4][5] Its reactivity is generally higher than that of the MIDA boronate under anhydrous conditions, but this comes at the cost of reduced stability.
Quantitative Performance Comparison
The selection of the appropriate vinylating agent significantly impacts the outcome of a Suzuki-Miyaura cross-coupling reaction. The following table summarizes key performance differences based on available experimental data.
| Feature | This compound | Vinyl MIDA boronate |
| Stability | Moderate; susceptible to hydrolysis and polymerization.[4][5] | High; air- and chromatographically stable solid.[1][2] |
| Handling | Requires careful handling, often stored with stabilizers.[4] | Easy to handle and weigh. |
| Purification | Purification of starting material can be challenging. | Can be purified by standard column chromatography.[1] |
| Reactivity | Directly reactive in Suzuki-Miyaura coupling. | Requires in situ hydrolysis to the active boronic acid.[6] |
| Typical Yields | 48-87% (dependent on conditions).[7] | 82-92% reported in challenging couplings.[8][9] |
| Key Advantage | Higher intrinsic reactivity of the boronic ester. | Exceptional stability, allowing for "slow release" of the active reagent.[6] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
Protocol 1: Vinylation of 5-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole with this compound[7]
Reaction Setup: To a reaction vial is added 5-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole (0.125 mmol, 1.0 equiv), this compound (0.150 mmol, 1.2 equiv), and K₂CO₃ (0.250 mmol, 2.0 equiv). Dioxane:H₂O (475 μL) is added as the solvent. A solution of the Pd-Cy*Phine catalyst (25 μL of a stock solution) is then added.
Reaction Conditions: The sealed vial is heated and stirred at 90 °C for 12 hours.
Work-up and Analysis: After cooling to room temperature, an aliquot is diluted with a 50:50 MeCN:MeOH solution and filtered through a silica plug. The yield is determined by HPLC analysis using an internal standard.
Reported Yield: 87.1%[7]
Protocol 2: Vinylation of an Aryl Bromide with Vinyl MIDA boronate[9][10]
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), vinyl MIDA boronate (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (6 mol%). The vessel is purged with an inert atmosphere.
Reaction Conditions: Anhydrous solvent (e.g., dioxane) and a suitable base (e.g., K₃PO₄, 3.0 equiv) are added, followed by a small amount of water to initiate the slow hydrolysis of the MIDA boronate. The reaction mixture is stirred at room temperature or heated as required for the specific substrate.
Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Representative Yields: 75-92%[9][10]
Mechanistic Insights and Workflow
The operational workflows for Suzuki-Miyaura reactions using these two vinylating agents differ primarily in the activation of the boron reagent.
The Suzuki-Miyaura catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The key difference in the context of these two reagents is the pre-activation step required for the MIDA boronate.
Conclusion and Recommendations
Both this compound and vinyl MIDA boronate are valuable reagents for the vinylation of aryl and heteroaryl halides. The choice between them should be guided by the specific requirements of the synthetic problem at hand.
-
This compound is a suitable choice for routine vinylations where the starting materials are robust and the reaction can be performed relatively quickly. Its higher intrinsic reactivity may be advantageous in certain cases.
-
Vinyl MIDA boronate is the superior option when dealing with unstable substrates, or in the context of complex, multi-step syntheses where the stability of the boron reagent is paramount. Its ability to undergo slow, controlled release of the active vinylboronic acid minimizes decomposition and often leads to higher and more reproducible yields, particularly in challenging cases.[8][9] The ease of handling and long-term stability of vinyl MIDA boronate also contribute to its growing popularity in both academic and industrial research.
References
- 1. Vinyl boronic acid dibutyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 2. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
A Comparative Guide to Vinylboronic Acid Derivatives: Unveiling the Advantages of Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, vinylboronic acids and their derivatives are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has cemented their role as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. While the pinacol ester has become the ubiquitous choice for stabilizing vinylboronic acid, other derivatives, such as the dibutyl ester, offer a unique set of properties that can be advantageous in specific synthetic contexts.
This guide provides an objective comparison of dibutyl ester vinylboronic acid derivatives with other common alternatives, supported by available experimental data. We will delve into the nuances of reactivity, stability, and handling, offering insights to help researchers make informed decisions for their synthetic strategies.
The Trade-Off: Reactivity vs. Stability
The choice between different boronic acid derivatives often boils down to a fundamental trade-off between reactivity and stability. Free vinylboronic acid, while highly reactive, is notoriously unstable and prone to polymerization and degradation.[1] This inherent instability necessitates its conversion into more robust forms, such as boronate esters.
Cyclic esters, like the commonly used pinacol ester, offer significantly enhanced stability due to the chelation effect of the diol and the steric hindrance around the boron center.[2] This makes them easy to handle, purify, and store. However, this increased stability can sometimes lead to lower reactivity and may require harsher reaction conditions or longer reaction times to achieve desired conversions.
Acyclic esters, such as the dibutyl ester, occupy a compelling middle ground. They provide sufficient stability for isolation and handling compared to the free acid, yet their generally lower steric bulk and different electronic properties can translate to enhanced reactivity in certain cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the choice of the boronic acid derivative can significantly impact its efficiency. While direct comparative studies focusing exclusively on dibutyl vinylboronate are limited, kinetic investigations on analogous acyclic arylboronic esters provide valuable insights into their reactivity profile.
A seminal study on the mechanism of the Suzuki-Miyaura reaction revealed that the structure of the boronic ester plays a crucial role in the rate-determining transmetalation step.[3] The study demonstrated that acyclic boronic esters can exhibit different kinetic profiles compared to their cyclic counterparts.
Table 1: Relative Rates of Transmetalation for Various Boronic Esters in a Model Suzuki-Miyaura Reaction
| Boronic Ester Derivative | Structure | Relative Rate of Transmetalation |
| Arylboronic Acid | Ar-B(OH)₂ | 1.00 |
| Diisopropyl Ester (Acyclic Proxy for Dibutyl Ester) | Ar-B(Oi-Pr)₂ | ~1.42 |
| Pinacol Ester (Cyclic) | Ar-B(pin) | Slower, complex kinetics |
| Catechol Ester (Cyclic) | Ar-B(cat) | ~4.30 |
Data adapted from a kinetic study on arylboronic esters, which can provide an indication of the relative reactivity of the corresponding vinyl derivatives. The diisopropyl ester is used as a proxy for the dibutyl ester due to the lack of direct comparative data for the latter in this specific study.[3]
The data suggests that acyclic esters, represented here by the diisopropyl ester, can undergo transmetalation at a rate comparable to or even slightly faster than the corresponding free boronic acid, while the widely used pinacol ester exhibits more complex and generally slower kinetics. This suggests that for sluggish coupling partners or when milder reaction conditions are desired, an acyclic ester like the dibutyl vinylboronate could be a more favorable choice.
Hydrolytic Stability: A Double-Edged Sword
The stability of boronic esters towards hydrolysis is a critical factor influencing their shelf-life and behavior in protic reaction media. While high hydrolytic stability is often desirable for isolation and storage, a degree of controlled hydrolysis can be beneficial in releasing the more reactive boronic acid in situ.
Pinacol esters are known for their relatively high hydrolytic stability, which contributes to their popularity as bench-top stable reagents.[2] Acyclic boronic esters, such as the dibutyl ester, are generally considered to be more susceptible to hydrolysis.[4] This can be an advantage in Suzuki-Miyaura reactions that are believed to proceed through the hydrolysis of the ester to the free boronic acid prior to transmetalation. The faster hydrolysis of the dibutyl ester could lead to a higher concentration of the active boronic acid species in the reaction mixture, potentially accelerating the catalytic cycle.
However, this lower hydrolytic stability also means that dibutyl vinylboronate requires more careful handling and storage under anhydrous conditions to prevent premature degradation.
Purification and Handling Considerations
The physical properties of boronic esters also play a role in their practical application. Pinacol esters are often crystalline solids, which can facilitate their purification by recrystallization. In contrast, acyclic boronic esters like dibutyl vinylboronate are typically liquids, which are amenable to purification by distillation. The choice of purification method will depend on the scale of the synthesis and the nature of any impurities.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Dibutyl Vinylboronate
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
Materials:
-
Aryl halide (1.0 equiv)
-
Dibutyl vinylboronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the dibutyl vinylboronate via syringe. If using an aqueous base system, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Selecting a Vinylboronic Acid Derivative
The choice of the optimal vinylboronic acid derivative depends on several factors, including the reactivity of the coupling partners, the desired reaction conditions, and the stability requirements of the synthetic route.
Figure 2. Decision workflow for selecting an appropriate vinylboronic acid derivative.
Conclusion
While pinacol vinylboronate remains the workhorse for many Suzuki-Miyaura vinylation reactions due to its exceptional stability and ease of handling, dibutyl vinylboronate presents a compelling alternative for specific applications. Its potentially higher reactivity, stemming from its acyclic nature and greater susceptibility to hydrolysis to the active boronic acid, can be advantageous for challenging cross-couplings or when milder reaction conditions are paramount. Researchers should carefully consider the stability-reactivity trade-off and the specific demands of their synthetic targets when selecting the optimal vinylboronic acid derivative. The insights and data presented in this guide aim to facilitate this decision-making process, empowering chemists to expand their synthetic toolbox and achieve their research goals more efficiently.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives [organic-chemistry.org]
Navigating the Vinyl Frontier: A Comparative Guide to Vinylboronic Ester Reactivity in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. When the synthetic target requires the installation of a vinyl group, the choice of the vinylboronic acid derivative is a critical parameter that can significantly influence reaction efficiency, yield, and overall success. This guide provides an objective comparison of the performance of commonly employed vinylboronic esters, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
The delicate balance between stability and reactivity is the central theme in the world of vinylboronic esters. While the parent vinylboronic acid is prone to polymerization and decomposition, its ester derivatives offer enhanced stability, making them amenable to storage and handling.[1] However, this stability often comes at the cost of attenuated reactivity. This guide will delve into the characteristics of several popular classes of vinylboronic esters: pinacol esters, neopentylglycol esters, N-methyliminodiacetic acid (MIDA) esters, and potassium vinyltrifluoroborate, providing a framework for informed reagent selection.
Data Presentation: A Quantitative Look at Reactivity
Direct, head-to-head comparative studies of various vinylboronic esters under identical Suzuki coupling conditions are not abundant in the literature. However, by compiling data from various sources, including kinetic studies on analogous arylboronic esters and specific examples of vinyl couplings, a clear picture of their relative performance emerges.
| Vinylboronic Ester Derivative | Key Features | Relative Reactivity | Stability | Representative Yield |
| Pinacol Ester | Widely commercially available, good balance of stability and reactivity. | Baseline | Moderate to High | Good to Excellent |
| Neopentylglycol Ester | Less sterically hindered than pinacol esters, can exhibit higher reactivity.[2] | Higher than Pinacol | Moderate | Good to Excellent |
| MIDA Ester | Exceptionally stable, air- and moisture-tolerant, suitable for slow-release applications and iterative cross-coupling.[3] | Lower than Pinacol | Very High | Good to Excellent |
| Potassium Vinyltrifluoroborate | Crystalline, air-stable solid, requires specific activation conditions.[4] | Variable | High | Moderate to Good[4] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Kinetic studies on arylboronic esters suggest that less sterically hindered esters, such as those derived from ethylene glycol or neopentylglycol, can exhibit significantly faster transmetalation rates compared to the bulkier pinacol esters.[5] For instance, in one study, a neopentylglycol alkylboronic ester was shown to be consumed more rapidly than its pinacol counterpart in a Suzuki-Miyaura reaction, indicating its higher reactivity.[2] Conversely, MIDA boronates are known to be less nucleophilic than pinacol esters, which contributes to their lower reactivity but exceptional stability.[6]
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Workflow for Vinylboronic Ester Selection
Caption: A decision-making workflow for selecting the appropriate vinylboronic ester.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of different vinylboronic esters. These should be considered as starting points, and optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: Suzuki Coupling of Vinyl Pinacol Boronate
This protocol is a general procedure adapted from the literature for the coupling of an aryl halide with vinyl pinacol boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
Vinyl pinacol boronate (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To an oven-dried flask, add the aryl halide, vinyl pinacol boronate, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a Vinyl MIDA Boronate
This protocol is a general guideline for the coupling of an aryl halide with a vinyl MIDA boronate, which typically requires an activation step.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Vinyl MIDA boronate (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (10:1 mixture)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, vinyl MIDA boronate, Pd₂(dba)₃, and SPhos in an oven-dried reaction vessel.
-
Add K₃PO₄ and the degassed dioxane/H₂O solvent mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by an appropriate analytical technique.
-
After the reaction is complete, cool to room temperature, and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Protocol 3: Suzuki Coupling of Potassium Vinyltrifluoroborate
This protocol is based on the work of Molander and Brown for the coupling of aryl and heteroaryl electrophiles with potassium vinyltrifluoroborate.[4]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
PdCl₂ (2 mol%)
-
PPh₃ (6 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
THF/H₂O (9:1 mixture)
Procedure:
-
To a reaction flask, add the aryl or heteroaryl halide, potassium vinyltrifluoroborate, and Cs₂CO₃.
-
Add the THF/H₂O solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add PdCl₂ and PPh₃ to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress.
-
Upon completion, cool the reaction and perform an extractive workup with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by chromatography.
Conclusion
The selection of a vinylboronic ester for Suzuki-Miyaura cross-coupling is a nuanced decision that requires consideration of the specific synthetic challenge at hand. For routine vinylations where a balance of reactivity and stability is desired, vinyl pinacol boronate remains the workhorse reagent. When higher reactivity is needed, particularly with challenging substrates, the less sterically hindered vinyl neopentylglycol boronate may offer an advantage. For complex syntheses requiring robust building blocks that can withstand multiple synthetic steps or for applications in iterative cross-coupling, the exceptional stability of vinyl MIDA boronates makes them the superior choice, despite their generally lower reactivity. Finally, potassium vinyltrifluoroborate presents a stable, crystalline alternative that can be highly effective under specific conditions. By understanding the distinct characteristics of each of these reagents and leveraging the appropriate experimental protocols, researchers can effectively navigate the complexities of vinyl Suzuki couplings and achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Spectroscopic analysis to confirm the purity of Vinylboronic acid dibutyl ester
A Comprehensive Guide to the Spectroscopic Analysis of Vinylboronic Acid Dibutyl Ester Purity
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is critical to achieving desired reaction outcomes and avoiding the introduction of unwanted byproducts. This guide provides a detailed comparison of spectroscopic methods to confirm the purity of this compound, supported by experimental data and protocols.
Introduction to Purity Analysis
The synthesis of this compound can result in the presence of unreacted starting materials and side products. Common impurities may include residual butanol from the esterification process, dibutyl ether formed as a byproduct, and the hydrolysis product, vinylboronic acid, which can exist as a trimeric anhydride (boroxine). Spectroscopic techniques are indispensable for identifying and quantifying these impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Data for this compound and Potential Impurities
The following tables summarize the key spectroscopic data for this compound and its common impurities, providing a basis for their identification in a sample.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) [ppm] and Multiplicity |
| This compound | ~5.8-6.4 (m, 3H, vinylic protons), ~3.8 (t, 4H, -OCH₂-), ~1.6 (m, 4H, -OCH₂CH₂-), ~1.4 (m, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₃) |
| n-Butanol | ~3.6 (t, 2H, -CH₂OH), ~1.5-1.6 (m, 2H, -CH₂CH₂OH), ~1.3-1.4 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃), variable (br s, 1H, -OH)[1] |
| Dibutyl ether | ~3.4 (t, 4H, -OCH₂-), ~1.5-1.6 (m, 4H, -OCH₂CH₂-), ~1.3-1.4 (m, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₃)[2] |
| Vinylboronic acid | ~5.7-6.2 (m, 3H, vinylic protons), variable (br s, 2H, -OH) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ) [ppm] |
| This compound | ~135-140 (vinyl C-H), ~130 (vinyl C-B, often broad or unobserved), ~65 (-OCH₂-), ~33 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~14 (-CH₃) |
| n-Butanol | ~62 (-CH₂OH), ~35 (-CH₂CH₂OH), ~19 (-CH₂CH₃), ~14 (-CH₃)[3] |
| Dibutyl ether | ~71 (-OCH₂-), ~32 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~14 (-CH₃) |
| Vinylboronic acid | ~135-140 (vinyl C-H), ~130 (vinyl C-B, broad) |
Table 3: ¹¹B NMR Spectral Data (CDCl₃, 128 MHz)
| Compound | Chemical Shift (δ) [ppm] |
| This compound | ~30-34 (broad singlet)[4] |
| Vinylboronic acid | ~28-32 (broad singlet) |
| Boroxine (trimer of vinylboronic acid) | ~33-35 (broad singlet) |
Table 4: FT-IR Spectral Data (Liquid Film/KBr)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3080-3000 (C-H vinyl stretch), ~2960-2850 (C-H alkyl stretch), ~1630 (C=C stretch), ~1350-1300 (B-O stretch), ~1150 (C-O stretch)[5] |
| n-Butanol | ~3350 (broad, O-H stretch), ~2960-2870 (C-H alkyl stretch), ~1070 (C-O stretch)[6][7] |
| Dibutyl ether | ~2960-2870 (C-H alkyl stretch), ~1120 (strong, C-O-C stretch)[8] |
| Vinylboronic acid | ~3300 (broad, O-H stretch), ~3080-3000 (C-H vinyl stretch), ~1630 (C=C stretch), ~1350 (B-O stretch) |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Key Fragments (m/z) |
| This compound | 184 (M⁺), 127, 99, 71, 57, 41 |
| n-Butanol | 74 (M⁺), 56, 43, 41, 31 |
| Dibutyl ether | 130 (M⁺), 87, 73, 57, 41[9] |
| Vinylboronic acid | 72 (M⁺), 45, 27 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
1. NMR Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in ~0.6 mL of deuterated chloroform (CDCl₃). As the compound can be sensitive to moisture, using a dry solvent and performing the preparation under an inert atmosphere (e.g., in a glovebox) is recommended.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the ester to any proton-containing impurities. Compare chemical shifts in both ¹H and ¹³C spectra to the data in Tables 1 and 2.
-
-
¹¹B NMR:
-
Sample Preparation: Prepare the sample as for ¹H NMR. For quantitative analysis, using a quartz NMR tube is advisable to avoid the broad boron signal from standard borosilicate glass tubes.[5]
-
Instrument: An NMR spectrometer equipped with a boron-observe probe.
-
Acquisition: Acquire data with a sufficient number of scans to obtain a clear signal. The chemical shift range for boron is wide, so ensure the spectral width is appropriate.
-
Analysis: The chemical shift will be indicative of the boron species present (boronic ester, boronic acid, or boroxine).[10]
-
2. FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small drop of the liquid this compound directly onto the crystal.
-
Acquire the spectrum.
-
-
Sample Preparation (Liquid Film):
-
Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
-
Analysis: Compare the obtained spectrum with the characteristic absorption bands listed in Table 4. The presence of a broad O-H stretch around 3350 cm⁻¹ would indicate the presence of butanol or hydrolyzed vinylboronic acid.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent such as dichloromethane or diethyl ether.
-
Instrument: A GC system coupled to a mass spectrometer.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Identify the peaks in the chromatogram by their retention times and compare their mass spectra with the data in Table 5 and library spectra. This technique is highly effective for separating and identifying volatile impurities.
Mandatory Visualizations
Caption: Workflow for the spectroscopic purity analysis of this compound.
Caption: Relationship between this compound and its common impurities.
Comparison with Alternatives
While this compound is a versatile reagent, several alternatives exist, each with its own advantages and disadvantages.
-
Potassium Vinyltrifluoroborate (KV(CF₃)B): These salts are typically crystalline, air- and moisture-stable solids, which makes them easier to handle and store compared to the liquid, moisture-sensitive boronic esters. They often participate readily in Suzuki-Miyaura couplings.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are highly stable, crystalline solids that are compatible with chromatography. They are exceptionally stable to anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions, making them suitable for iterative cross-coupling strategies.
The choice of reagent often depends on the specific requirements of the reaction, including stability, ease of handling, and compatibility with other functional groups in the molecule. The spectroscopic techniques outlined in this guide can also be adapted for the purity analysis of these alternative reagents.
Conclusion
A multi-technique spectroscopic approach is essential for the comprehensive purity assessment of this compound. ¹H and ¹³C NMR provide detailed structural information, while ¹¹B NMR is specific to the boron center. FT-IR is excellent for identifying key functional groups and the presence of hydroxyl impurities. GC-MS offers superior separation and identification of volatile impurities. By employing these methods with robust experimental protocols, researchers can confidently verify the purity of their reagents, leading to more reliable and successful outcomes in their synthetic endeavors.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. raineslab.com [raineslab.com]
- 10. par.nsf.gov [par.nsf.gov]
Quantitative NMR (qNMR) for the Assay of Boronic Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of boronic esters is critical in pharmaceutical development and synthetic chemistry, where these compounds serve as key building blocks in cross-coupling reactions. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise assay of these molecules. This guide provides an objective comparison of qNMR with alternative techniques, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
Quantitative Data Summary
The selection of an analytical technique for the assay of boronic esters often depends on a balance of factors including accuracy, precision, sensitivity, and sample throughput. The following table summarizes typical performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] | Separation of volatile compounds followed by mass-based detection and quantification. |
| Accuracy | High, provides an absolute purity value.[1] Illustrative Value: ± 0.5-2%.[2] | High, but can be influenced by the response factors of impurities. Illustrative Value: 97.1 to 105.7% recovery.[3] | High, especially with the use of an internal standard. |
| Precision (%RSD) | Excellent, typically with low relative standard deviation (RSD). Illustrative Value: < 1%.[4] | Very good, with low RSD. Illustrative Value: < 2.0%.[3] | Very good, dependent on derivatization and injection consistency. |
| Limit of Detection (LOD) | ~0.1% for ¹H qNMR. For ¹¹B qNMR, can be as low as 0.02% w/w.[5] | ~0.01%. Can be lower with sensitive detectors (e.g., MS). Illustrative Value: 0.1 µg.[3] | High sensitivity, often in the ppm range (e.g., 2.5 ppm for bis(pinacolato)diboron).[6] |
| Limit of Quantification (LOQ) | ~0.3% for ¹H qNMR. For ¹¹B qNMR, can be as low as 0.04% w/w.[5][7] | ~0.05%. Illustrative Value: 1.0 µg.[3] | High sensitivity, often in the ppm range (e.g., <32 ppm for derivatized tetrahydroxydiboron).[6] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1] | Often requires an internal standard, and derivatization may be necessary.[6] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer. | High, especially with automated systems. | Moderate, sample preparation including derivatization can be time-consuming. |
| Key Advantage | Absolute quantification without the need for a specific analyte reference standard.[1] | High sensitivity and high throughput. | Excellent sensitivity and selectivity, especially for volatile boronic esters or after derivatization.[6] |
| Key Disadvantage | Lower sensitivity compared to chromatographic methods. | Prone to on-column hydrolysis of boronic esters, affecting accuracy.[7] | May require derivatization for non-volatile esters; thermal lability can be a concern.[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of boronic esters using qNMR, HPLC, and GC-MS.
Quantitative NMR (qNMR) Protocol
This protocol describes the use of both ¹H and ¹¹B qNMR for the purity determination of a boronic ester using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic ester sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.[4]
-
Transfer the solution to a 5 mm NMR tube.
Internal Standards:
-
For ¹H qNMR:
-
In DMSO-d₆: Maleic acid, dimethyl sulfone, 1,4-bis(trimethylsilyl)benzene.
-
In CDCl₃: 1,3,5-trimethoxybenzene, dimethyl terephthalate, hexamethylcyclotrisiloxane.
-
-
For ¹¹B qNMR:
-
Boric acid or a certified borate solution can be used as an external standard. For internal standards, a boron-containing compound with a simple, well-resolved signal that does not overlap with the analyte signal is required. Triphenylborane or other organoboron compounds of high purity can be considered.
-
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H qNMR:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[8]
-
-
For ¹¹B qNMR:
-
Acquire a ¹¹B NMR spectrum. A modified pulse sequence may be used for better resolution. The spectral width should be sufficient to cover the chemical shift range of boronic esters (typically δ 20-35 ppm).
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of the boronic ester and a signal from the internal standard. For ¹¹B qNMR, integrate the boron signal of the ester and the internal standard.
-
Calculate the purity of the boronic ester using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Boronic ester
-
IS = Internal Standard
-
Alternatives to qNMR
HPLC is a widely used technique for purity analysis due to its high sensitivity and throughput. However, the analysis of boronic esters by reversed-phase HPLC is often complicated by on-column hydrolysis to the corresponding boronic acid, which can lead to inaccurate results.[7]
Protocol to Minimize Hydrolysis:
-
Sample Preparation: Dissolve the boronic ester in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). Avoid aqueous diluents.[7]
-
Chromatographic Conditions:
-
Column: Use a column with low residual silanol activity, such as a Waters XTerra MS C18.[7]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of water and acetonitrile. Avoid acidic modifiers like formic acid if possible, as they can accelerate hydrolysis. In some cases, a high pH mobile phase (pH > 10) may be necessary to stabilize reactive boronic esters.[4][7]
-
Temperature: Maintain a controlled column temperature, typically around 25-35°C.
-
-
Detection: UV detection is commonly used. The choice of wavelength depends on the chromophore of the boronic ester.
GC-MS offers high sensitivity and selectivity but is generally suitable for volatile and thermally stable compounds. Many boronic esters, particularly larger molecules, are not sufficiently volatile for direct GC analysis and may require derivatization.[4]
General GC-MS Protocol with Derivatization:
-
Derivatization:
-
For boronic esters with active hydrogens (e.g., from hydrolysis to boronic acids), derivatization is necessary. Silylation is a common method, where active hydrogens are replaced with a trimethylsilyl (TMS) group to increase volatility.
-
Alternatively, for compounds with diol functionalities, derivatization with reagents like n-butylboronic acid can form cyclic boronates suitable for GC analysis.[9]
-
A typical procedure involves reacting the sample with a derivatizing agent (e.g., BSTFA for silylation) in a suitable solvent at an elevated temperature.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Injector: Split/splitless inlet, with the temperature optimized to ensure vaporization without degradation.
-
Oven Program: A temperature gradient is used to separate the components.
-
MS Detection: Electron ionization (EI) is common, with the mass spectrometer scanning a relevant mass range. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow for qNMR and the logical considerations for selecting an appropriate analytical method.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis of a boronic ester.
Caption: Logical framework for selecting an analytical method for boronic ester assay.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vinylation Reactions: Alternatives to Vinylboronic Acid Dibutyl Ester
For researchers, scientists, and drug development professionals, the introduction of a vinyl group is a critical transformation in the synthesis of complex organic molecules. While vinylboronic acid dibutyl ester has been a common reagent in Suzuki-Miyaura coupling, a range of alternatives offers distinct advantages in terms of stability, reactivity, toxicity, and cost. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal vinylating agent for specific research needs.
At a Glance: Performance Comparison of Vinylation Reagents
The choice of a vinylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired functional group tolerance, and scalability. Below is a summary of the most common alternatives and their key characteristics.
| Reagent Class | Example Reagent | Coupling Reaction | Key Advantages | Key Disadvantages |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura | Air and moisture stable, low toxicity, easy to handle solid.[1][2] | Requires a base for activation. |
| Organotin | Vinyltributyltin | Stille | Highly effective, compatible with a wide array of functional groups.[1] | High toxicity, difficult to remove tin byproducts.[1] |
| Organosilicon | Vinyltrimethoxysilane | Hiyama | Non-toxic, environmentally benign, easy removal of byproducts.[1][3] | Requires an activating agent (e.g., fluoride or base).[4] |
| Organomagnesium | Vinylmagnesium Bromide | Kumada | High reactivity. | Limited functional group tolerance due to high basicity and nucleophilicity.[5] |
| Olefins | Ethylene Gas | Heck | Atom economical, inexpensive. | Requires high pressure, potential for side reactions.[6] |
Quantitative Performance Data
The following table presents a comparison of yields for the vinylation of 4-bromoanisole, a common model substrate, using different vinylating agents.
| Vinylation Reagent | Coupling Reaction | Catalyst / Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Potassium Vinyltrifluoroborate | Suzuki-Miyaura | PdCl₂ / PPh₃ / Cs₂CO₃ / THF:H₂O | 80 | 12 | 72[1] |
| Vinyltributyltin | Stille | Pd(PPh₃)₄ / THF | 65 | 24 | ~90*[1] |
| Divinyltetramethyldisiloxane (DVDS) | Hiyama-Denmark | Pd(dba)₂ / KOSiEt₃ / THF | 80 | 2 | 85[1] |
Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[1]
In-Depth Analysis of Key Alternatives
Potassium Vinyltrifluoroborate (KVTV)
Potassium vinyltrifluoroborate has emerged as a superior alternative to vinylboronic acids and esters due to its remarkable stability.[2] It is a crystalline, free-flowing solid that is stable to both air and moisture, simplifying storage and handling.[2] In Suzuki-Miyaura coupling, KVTV demonstrates broad functional group tolerance and can be used under relatively mild conditions.[7]
Experimental Protocol: Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate [6]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a 9:1 mixture of THF/H₂O (10 mL).
-
Reaction Conditions: The mixture is stirred and heated at 80 °C for 12 hours. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Vinylstannanes (e.g., Vinyltributyltin)
Vinyltin reagents are highly effective in Stille coupling reactions and are compatible with a diverse range of functional groups.[1] However, their primary drawback is the significant toxicity of organotin compounds and the challenge of completely removing tin-containing byproducts from the reaction mixture.[1][8]
Experimental Protocol: Stille Vinylation using Vinyltributyltin [1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 mmol) and vinyltributyltin (1.2 mmol) in anhydrous THF (10 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction Conditions: The reaction mixture is heated to reflux (around 65 °C) and stirred for 24 hours.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.[1] The mixture is then filtered through Celite, and the organic layer is dried, concentrated, and purified by column chromatography.
Vinylsilanes (e.g., Vinyltrimethoxysilane)
Organosilicon reagents offer a non-toxic and environmentally friendly alternative to organotins for vinylation reactions.[1] The resulting silicon-containing byproducts are generally easy to remove. The Hiyama coupling, which employs these reagents, has become a practical and sustainable method for the synthesis of styrenes.[3]
Experimental Protocol: Hiyama Vinylation using Vinyltrimethoxysilane [9]
-
Reaction Setup: Under a nitrogen atmosphere, a reaction tube is charged with the aryl halide (0.5 mmol), vinyltrimethoxysilane (1.0 mmol), palladium(II) chloride (0.025 mmol, 5 mol%), and tetrabutylammonium fluoride (TBAF) trihydrate (1.0 mmol).
-
Solvent Addition: Anhydrous toluene (3 mL) is added.
-
Reaction Conditions: The mixture is heated at 100 °C for 10 hours.
-
Work-up and Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product.
Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a cross-coupling vinylation reaction and the catalytic cycles for the Suzuki-Miyaura, Stille, and Hiyama reactions.
Caption: General experimental workflow for a cross-coupling vinylation reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Hiyama reaction.
Conclusion
The selection of a vinylating agent is a critical decision in synthetic planning. While this compound is a useful reagent, alternatives such as potassium vinyltrifluoroborate, vinylstannanes, and vinylsilanes offer a broader range of properties to suit different synthetic challenges. Potassium vinyltrifluoroborate stands out for its stability and low toxicity, making it an excellent choice for many applications. Vinylstannanes, despite their toxicity, remain valuable for their high reactivity and broad scope. Vinylsilanes provide a green and non-toxic alternative, with simplified purification procedures. By carefully considering the factors of reactivity, stability, toxicity, cost, and functional group compatibility, researchers can select the most appropriate vinylating agent to achieve their synthetic goals efficiently and safely.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Redirecting [linkinghub.elsevier.com]
Unraveling Transmetalation: A Comparative Guide to Boronic Ester Mechanisms in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, a deep understanding of the Suzuki-Miyaura cross-coupling reaction is paramount. A critical, yet often debated, step in this catalytic cycle is transmetalation—the transfer of the organic group from boron to the palladium catalyst. This guide provides a comparative analysis of mechanistic studies on transmetalation involving different boronic esters, supported by experimental and computational data, to illuminate the key factors governing this crucial reaction step.
Recent investigations have definitively shown that boronic esters can and do participate directly in transmetalation without the need for prior hydrolysis to the corresponding boronic acid.[1][2] This finding has shifted the mechanistic paradigm and highlighted the significant influence of the boronic ester's structure on the reaction kinetics. The rate of transmetalation can be enhanced by more than twenty-fold with certain boronic esters compared to their boronic acid counterparts.[3]
Two primary factors have been identified as critical for the efficient transfer of the organic fragment from boron to palladium: the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron.[1][2] Both of these aspects are intrinsically linked to the electron density of the oxygen atoms within the boronic ester.[1][2]
Comparative Kinetic Analysis of Transmetalation
Kinetic studies have been instrumental in quantifying the effect of different boronic ester moieties on the rate of transmetalation. By monitoring the formation of the cross-coupling product from pre-transmetalation intermediates, researchers have determined first-order rate constants for various boronic esters.
| Boronic Acid/Ester | Rate Constant (k) at -30 °C (s⁻¹) |
| 4-Fluorophenylboronic acid | (5.78 ± 0.13) × 10⁻⁴ |
| 4-Fluorophenylboronic acid pinacol ester | Not directly reported in snippets, but implied to be slower than some other esters. |
| 4-Fluorophenylboronic acid dimethyl ester | Rate not explicitly quantified in snippets. |
| 4-Fluorophenylboronic acid ethylene glycol ester | Too reactive for complete characterization at -55 °C. |
| 4-Fluorophenylboronic acid catechol ester | Facile formation of pre-transmetalation intermediate observed. |
| 4-Fluorophenylboronic acid tetrachlorocatechol ester | Formation of a single new species observed by ¹⁹F NMR. |
Note: The table is populated with data available from the provided search results. A comprehensive literature review would be necessary for a complete dataset.
Experimental Protocols
The following provides a generalized methodology for the kinetic analysis of pre-transmetalation complexes as described in the literature.[1]
Preparation of Pre-transmetalation Complexes: A solution of the dimeric palladium complex, such as [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, is prepared in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). To this solution, one equivalent of the respective boronic acid or boronic ester, also in the same solvent, is added. The mixture is then warmed to a specific temperature (e.g., -30 °C or -55 °C) to allow for the formation of the pre-transmetalation intermediate, which can be observed and characterized by techniques such as ¹⁹F NMR spectroscopy.[1]
Kinetic Monitoring: The rate of the transmetalation step is determined by monitoring the decay of the ¹⁹F NMR signals corresponding to the pre-transmetalation intermediate and the concurrent emergence of signals for the cross-coupled product over time. The reaction is monitored at a constant temperature, and the data is fitted to a first-order kinetic model to extract the rate constant (k).[1]
Mechanistic Pathways and Workflows
The mechanism of transmetalation is multifaceted and can proceed through different pathways depending on the specific boronic ester and reaction conditions. The following diagrams illustrate the proposed mechanistic pathways and a general experimental workflow for their study.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
A Head-to-Head Comparison of Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter that dictates the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth, objective comparison of commonly employed boronic esters, focusing on their performance, stability, and substrate scope, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] At the heart of this reaction lies the organoboron reagent, typically a boronic acid or its ester. While boronic acids are highly reactive, they often suffer from instability, leading to challenges in purification, storage, and handling.[2][3] Boronic esters have emerged as a robust solution, offering enhanced stability while maintaining excellent reactivity in cross-coupling reactions.[4][5] This guide provides a comparative analysis of the most common classes of boronic esters: pinacol, N-methyliminodiacetic acid (MIDA), neopentyl, and trifluoroborate salts.
Quantitative Performance Comparison
The choice of boronic ester can significantly impact reaction outcomes. The following table summarizes key performance metrics for different boronic esters based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, this table represents a consolidation of data from various sources to provide a comparative overview.
| Boronic Ester Type | Key Features | Typical Reaction Yields | Stability | Handling |
| Pinacol Esters | Widely used, commercially available, good balance of stability and reactivity.[5] | Good to Excellent | Moderate to high; can be susceptible to hydrolysis.[2] | Generally crystalline solids, easy to handle.[3] |
| MIDA Boronates | Exceptionally stable, air- and moisture-stable, suitable for slow-release strategies and iterative cross-coupling.[6] | Good to Excellent | Very high; stable to chromatography.[6] | Crystalline solids, easy to handle and purify. |
| Neopentyl Esters | Offer good reactivity, particularly in anhydrous conditions.[5] | Good to Excellent | High | Generally stable and easy to handle. |
| Trifluoroborates | Highly stable, crystalline solids, often show enhanced reactivity compared to boronic acids. | Good to Excellent | Very high; resistant to protodeboronation. | Easy to handle, often purified by recrystallization.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of cross-coupling reactions. Below are representative experimental procedures for Suzuki-Miyaura cross-coupling reactions using different types of boronic esters.
General Procedure for Suzuki-Miyaura Cross-Coupling with Pinacol Boronic Esters
This protocol is a general guideline for the coupling of an aryl halide with a pinacol boronate ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl pinacol boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, aryl pinacol boronate ester, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[7]
Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronate Esters
This protocol highlights the "slow-release" strategy often employed with MIDA boronates.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl MIDA boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, aryl MIDA boronate ester, palladium catalyst, and ligand.
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Add the degassed solvent and the aqueous base.
-
The reaction is heated (typically to 80-110 °C) and stirred until the starting material is consumed.
-
Workup and purification are performed as described in the general procedure for pinacol esters.[6]
Anhydrous Suzuki-Miyaura Cross-Coupling of Neopentyl Boronic Esters
This procedure is suitable for reactions where anhydrous conditions are preferred.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl arylboronic ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%)
-
Anhydrous base (e.g., Potassium trimethylsilanolate - TMSOK, 1.4 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried and inerted reaction vessel, add the aryl halide, neopentyl arylboronic ester, and palladium precatalyst.
-
Add the anhydrous solvent.
-
In a separate flask, dissolve the anhydrous base in the solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The reaction is quenched and worked up using standard procedures, followed by purification.[8]
Mechanistic Insights and Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boronic ester can influence the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction involves several key steps, from reaction setup to product purification.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Vinylboronic Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Vinylboronic acid esters, such as dibutyl vinylboronate, are valuable building blocks in this reaction, enabling the introduction of a vinyl group to construct complex molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the success of these coupling reactions, influencing yield, reaction time, and selectivity.
This guide provides a comparative overview of the efficacy of different palladium catalysts in reactions involving vinylboronic acid dibutyl ester and structurally related vinylboronates. While a direct, comprehensive comparative study of a wide range of catalysts for dibutyl vinylboronate is not extensively available in the public literature, this guide synthesizes available data and well-established principles to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the nature of the ligands, the substrates, and the reaction conditions. The following table summarizes the performance of several key classes of palladium catalysts in cross-coupling reactions involving vinylboronic acid esters and related compounds, drawing insights from studies on analogous systems.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood, effective for a range of substrates. | Can require higher temperatures, may be less active for challenging substrates. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as more modern ligand systems. | 1-3 |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Buchwald-type phosphine | High activity for a broad range of substrates, including sterically hindered and electron-poor partners. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / Custom Ligands | Ligand-dependent | Can be tailored for specific, challenging transformations. | Requires ligand synthesis and optimization. | 1-2 |
| Heterogeneous Pd Catalysts (e.g., Pd on carbon) | Supported Palladium | Easily separable and recyclable, contributing to greener processes. | Can suffer from lower activity and metal leaching into the product. | Varies |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction involving a vinylboronic acid ester. These can be adapted for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Add the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
Safety Operating Guide
Proper Disposal of Vinylboronic Acid Dibutyl Ester: A Step-by-Step Guide
For Immediate Reference: In case of a spill or exposure, immediately consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is intended for routine disposal of waste containing Vinylboronic Acid Dibutyl Ester.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (also known as dibutyl vinylboronate). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is a skin and eye irritant, combustible, and harmful to aquatic life with long-lasting effects.
Key Compound Data
A summary of important quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 6336-45-4[1][2] |
| Molecular Formula | C10H21BO2[1][2] |
| Molecular Weight | 184.08 g/mol [1][2] |
| Boiling Point | 35-40 °C at 0.1 atm[2] |
| Density | 0.835 g/mL at 25 °C[2] |
| Flash Point | 67.2 °C (153.0 °F) |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound must be handled by a licensed hazardous-waste disposal contractor. The following steps outline the process for collecting, storing, and preparing this chemical waste for pickup.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Do not breathe vapors or mists.
2. Waste Collection and Container Management:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". List all components of the waste stream, including any solvents.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Container Handling: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated, secondary containment area to prevent spills from spreading.
3. Final Disposal Steps:
-
Arrange for Pickup: Once the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink. This is to prevent harm to aquatic life.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Visualizing the Disposal Process
To further clarify the disposal workflow and the logical considerations involved, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Vinylboronic Acid Dibutyl Ester
This guide provides immediate safety, handling, and disposal protocols for Vinylboronic acid dibutyl ester (CAS No. 6336-45-4) to ensure the safety of researchers, scientists, and drug development professionals. Following these procedures diligently will minimize risks and build a culture of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It may also trigger an allergic skin reaction and is harmful to aquatic life.[1] The signal word for this chemical is "Warning".[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6336-45-4 | [1] |
| Molecular Formula | C₁₀H₂₁BO₂ | [3] |
| Molecular Weight | 184.08 g/mol | [1][3] |
| Boiling Point | 35-40 °C at 0.1 atm | [1][4] |
| Density | 0.835 g/mL at 25 °C | [1][4] |
| Flash Point | 67.2 °C (153.0 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this reagent.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles that comply with EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be used when handling larger quantities.[5][6] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. Check manufacturer's data for chemical resistance and breakthrough times.[7] | To prevent skin contact, which can cause irritation and allergic reactions. |
| Skin and Body Protection | A flame-retardant laboratory coat. Additional chemical-resistant apron and sleeves may be necessary for larger quantities. | To protect against skin contact and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required. | To prevent inhalation of vapors, which can cause respiratory tract irritation. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to cleanup.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Methodology
Before Handling:
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this chemical.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and has adequate airflow.
-
Gather and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare Equipment: All glassware and equipment should be clean, dry, and properly labeled.
During Handling:
-
Work in a Fume Hood: All handling of this compound should be conducted inside a certified chemical fume hood.
-
Use an Inert Atmosphere: As this chemical can be air-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to oxidation or moisture.[8]
-
Dispense with Care: Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent splashes. Avoid pouring directly from the bottle if possible.
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors.
After Handling:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Proper PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Labeling
-
Liquid Waste: Unused or waste this compound should be collected in a dedicated, labeled, and sealed container. The container should be marked as "Hazardous Waste" and include the chemical name.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Disposal Procedure
-
Consult Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.
-
Store Waste Appropriately: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Schedule Pickup: Arrange for the pickup of hazardous waste through your institution's EHS department. Do not pour this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
Emergency Response Workflow
Caption: Emergency response procedures for this compound.
Detailed Emergency Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[9] Water spray may be ineffective. Vapors are heavier than air and may travel to an ignition source.
References
- 1. ビニルボロン酸ジブチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6336-45-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 6336-45-4 [amp.chemicalbook.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
